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  • Product: Quinoline-5-sulfonyl fluoride
  • CAS: 2138267-85-1

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Quinoline-5-sulfonyl Fluoride: A Versatile Electrophilic Scaffold for Covalent Probe Development

Introduction In the landscape of modern medicinal chemistry and chemical biology, the quinoline scaffold remains a cornerstone, forming the structural basis for a multitude of biologically active compounds, including pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern medicinal chemistry and chemical biology, the quinoline scaffold remains a cornerstone, forming the structural basis for a multitude of biologically active compounds, including prominent antimalarial and anticancer agents.[1][2] Concurrently, the field of covalent drug discovery is undergoing a renaissance, driven by the need to target challenging proteins and overcome acquired drug resistance.[3] Central to this resurgence is the development of novel electrophilic "warheads" that can form stable, covalent bonds with specific amino acid residues.

Among these, the sulfonyl fluoride moiety has emerged as a uniquely privileged electrophile. Its remarkable balance of stability and chemoselective reactivity has propelled its use in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and, more significantly, in the design of covalent probes that expand the druggable proteome beyond the canonical cysteine.[4][5] Unlike traditional electrophiles that primarily target cysteine, sulfonyl fluorides can engage a broader range of nucleophilic residues, including lysine, tyrosine, serine, and histidine.[6][7]

This guide provides a comprehensive technical overview of Quinoline-5-sulfonyl fluoride, a molecule that synergistically combines the rich pharmacological heritage of the quinoline core with the versatile reactivity of the sulfonyl fluoride warhead. We will delve into its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its application as a tool for researchers, scientists, and drug development professionals aiming to design next-generation covalent therapeutics.

Molecular Structure and Physicochemical Properties

Chemical Structure

Quinoline-5-sulfonyl fluoride is a heterocyclic aromatic compound. The structure consists of a quinoline ring system, which is a bicyclic heteroaromatic composed of a benzene ring fused to a pyridine ring. The sulfonyl fluoride (-SO₂F) group is attached at the 5-position of this quinoline core.

Chemical Structure of Quinoline-5-sulfonyl fluoride

Figure 1: 2D Chemical Structure of Quinoline-5-sulfonyl fluoride.

Physicochemical Data

Comprehensive experimental data for Quinoline-5-sulfonyl fluoride is not extensively documented in publicly available literature. The following table consolidates known information for the closely related isomer, Quinoline-3-sulfonyl fluoride, and predicted values to provide a baseline for researchers.[8] It is crucial for investigators to perform their own characterization.

PropertyValueSource
Molecular Formula C₉H₆FNO₂S-
Molecular Weight 211.21 g/mol [8]
Physical State Solid (predicted)[8]
Melting Point Not Available[8]
Boiling Point Not Available[8]
Solubility Not Available[8]
XlogP (predicted) 1.9[9]
CAS Number Not assigned for 5-isomer; 2052277-27-5 for 3-isomer[8]

The Sulfonyl Fluoride Moiety: A Privileged Electrophile

The utility of Quinoline-5-sulfonyl fluoride in drug discovery is fundamentally linked to the unique chemical properties of the sulfonyl fluoride group. Unlike its more reactive counterpart, the sulfonyl chloride, the sulfonyl fluoride exhibits a finely tuned balance of stability and reactivity.

Causality Behind its Utility:

  • Thermodynamic Stability: The sulfur-fluorine bond is strong, rendering sulfonyl fluorides stable to thermolysis and resistant to hydrolysis under many physiological conditions where sulfonyl chlorides would readily decompose.[4][10] This stability is critical for a chemical probe, ensuring it survives in complex biological media long enough to reach its intended target.

  • Chemoselective Reactivity: Despite its stability, the sulfur atom in a sulfonyl fluoride is highly electrophilic. It reacts efficiently and chemoselectively with strong nucleophiles, such as the side chains of certain amino acids.[4] This reaction, known as Sulfur(VI) Fluoride Exchange (SuFEx), proceeds with high fidelity and is amenable to aqueous environments, a key feature of "click chemistry".[4]

  • Resistance to Reduction: The cleavage of the S-F bond is heterolytic, making the group resistant to biological reduction, a common metabolic pathway for other functional groups.[4]

Diagram comparing Sulfonyl Fluoride and Chloride properties.

Synthesis of Quinoline-5-sulfonyl Fluoride

While multiple synthetic routes to functionalized quinolines exist, a common and effective strategy for preparing aryl sulfonyl fluorides involves the conversion from a more accessible precursor, such as an amine or a sulfonyl chloride. A robust method proceeds from 5-aminoquinoline, which is converted to the corresponding sulfonyl chloride and subsequently fluorinated.

Synthetic Workflow

The synthesis can be conceptualized as a two-stage process:

  • Diazotization-Sulfonylchlorination: Conversion of the starting amine (5-aminoquinoline) into a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.

  • Halogen Exchange (HALEX): Replacement of the chloride on the sulfonyl group with a fluoride using a fluoride salt, such as potassium fluoride.

Synthesis_Workflow start 5-Aminoquinoline step1 Diazotization (NaNO₂, HCl) start->step1 intermediate1 Quinoline-5-diazonium Chloride step1->intermediate1 step2 Sulfonylchlorination (SO₂, CuCl₂) intermediate1->step2 intermediate2 Quinoline-5-sulfonyl Chloride step2->intermediate2 step3 Halogen Exchange (KF, phase-transfer cat.) intermediate2->step3 product Quinoline-5-sulfonyl Fluoride step3->product

General synthetic workflow for Quinoline-5-sulfonyl Fluoride.
Example Experimental Protocol (Illustrative)

The following protocol is an illustrative procedure based on established methods for the synthesis of aryl sulfonyl chlorides from amines and their subsequent fluorination.[11][12] This protocol must be adapted and optimized by the researcher with appropriate safety precautions.

Part A: Synthesis of Quinoline-5-sulfonyl Chloride [12]

  • Vessel Preparation: To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 5-aminoquinoline and concentrated hydrochloric acid. Cool the mixture to 0-5 °C in an ice-salt bath.

    • Rationale: The low temperature is critical to stabilize the diazonium salt intermediate formed in the next step.

  • Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30-60 minutes after addition is complete.

    • Rationale: This reaction converts the primary amine into a diazonium salt, an excellent leaving group, which is necessary for the subsequent introduction of the sulfonyl chloride moiety.

  • Sulfonylchlorination: In a separate vessel, prepare a solution of copper(I) chloride (catalyst) in acetic acid and saturate it with sulfur dioxide (SO₂) gas at a low temperature.

  • Coupling Reaction: Slowly add the cold diazonium salt solution to the SO₂/acetic acid mixture. Vigorous nitrogen gas evolution will be observed. Allow the reaction to warm to room temperature and stir for several hours until gas evolution ceases.

    • Rationale: The diazonium group is displaced by the SO₂ molecule in a copper-catalyzed reaction, which upon workup yields the sulfonyl chloride.

  • Workup and Isolation: Pour the reaction mixture into ice water. The crude Quinoline-5-sulfonyl chloride will precipitate. Filter the solid, wash with cold water, and dry under vacuum. The product can be further purified by recrystallization or column chromatography.

Part B: Synthesis of Quinoline-5-sulfonyl Fluoride [11]

  • Reaction Setup: In a flask, dissolve the crude Quinoline-5-sulfonyl chloride in a suitable solvent such as acetonitrile or sulfolane.

  • Fluorination: Add an excess of potassium fluoride (KF) and a phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide). Heat the mixture (e.g., to 80-120 °C) and monitor the reaction by TLC or LC-MS.

    • Rationale: The fluoride ion displaces the chloride ion via a nucleophilic substitution reaction (halogen exchange). The phase-transfer catalyst is essential to increase the solubility and reactivity of the fluoride salt in the organic solvent.

  • Isolation and Purification: After the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield pure Quinoline-5-sulfonyl fluoride.

Reactivity and Applications in Chemical Biology

The true power of Quinoline-5-sulfonyl fluoride lies in its application as a covalent probe to interrogate biological systems. Its unique reactivity profile allows for the targeting of a wide array of nucleophilic amino acid residues.

Expanding the "Covalently Druggable" Proteome

For decades, covalent drug design has been overwhelmingly focused on targeting cysteine residues due to the high nucleophilicity of its thiol side chain. However, cysteines are relatively rare and are not present in the binding sites of many high-value drug targets. Sulfonyl fluorides circumvent this limitation by reacting with a broader set of residues.[5][6]

  • Primary Targets: Lysine, Tyrosine, Serine, Histidine.

  • Mechanism: The electrophilic sulfur atom of the sulfonyl fluoride is attacked by the nucleophilic side chain of an amino acid (e.g., the ε-amino group of lysine or the hydroxyl group of tyrosine). The fluoride ion is displaced as a good leaving group, forming a stable sulfonamide or sulfonate ester bond between the quinoline probe and the protein.[7]

This expanded targeting capability opens up new avenues for designing inhibitors against proteins that were previously considered "undruggable" by covalent means.[13]

Covalent_Modification cluster_protein Protein Target cluster_probes Electrophilic Probes Lys Lysine Tyr Tyrosine Ser Serine His Histidine Cys Cysteine QSF Quinoline-5-sulfonyl Fluoride QSF->Lys Broad Reactivity QSF->Tyr Broad Reactivity QSF->Ser Broad Reactivity QSF->His Broad Reactivity Acrylamide Acrylamide-based Probe Acrylamide->Cys Cys-Specific

Targeting scope of Sulfonyl Fluorides vs. Acrylamides.
Applications in Drug Discovery
  • Target Identification and Validation: Quinoline-5-sulfonyl fluoride can be functionalized with reporter tags (e.g., alkynes or azides for click chemistry, or biotin for affinity purification) to create activity-based probes for identifying new drug targets in complex proteomes.[13]

  • Development of Covalent Inhibitors: By incorporating the quinoline-5-sulfonyl fluoride warhead into a known ligand for a protein of interest, researchers can convert a reversible binder into a potent and selective irreversible inhibitor. This can lead to drugs with improved efficacy and duration of action.[11]

  • Fragment-Based Screening: The molecule itself can be used in fragment-based screening campaigns to identify binding pockets containing reactive nucleophiles, providing starting points for the development of larger, more potent covalent drugs.

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the identity and purity of synthesized Quinoline-5-sulfonyl fluoride. Below are the expected spectral features based on its structure and data from analogous compounds.[1][14][15]

  • ¹H NMR: The spectrum would be complex in the aromatic region (approx. 7.5-9.0 ppm). The protons on the quinoline ring will appear as a series of doublets, triplets, and multiplets. The specific coupling patterns and chemical shifts are highly sensitive to the position of the -SO₂F group, which exerts a strong electron-withdrawing effect.

  • ¹³C NMR: The spectrum will show nine distinct signals for the quinoline carbons. Carbons directly attached to or near the electron-withdrawing sulfonyl fluoride group will be shifted downfield.

  • ¹⁹F NMR: A singlet or a narrowly split multiplet would be the most definitive signal, confirming the presence of the S-F bond. Its chemical shift would be characteristic of aryl sulfonyl fluorides.

  • Infrared (IR) Spectroscopy: Strong characteristic absorption bands for the sulfonyl group (S=O) are expected in the regions of ~1370-1400 cm⁻¹ (asymmetric stretch) and ~1180-1200 cm⁻¹ (symmetric stretch).

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺ or [M]⁺˙), which must match the calculated value for the molecular formula C₉H₆FNO₂S.[1]

Safety, Handling, and Storage

As a reactive chemical, Quinoline-5-sulfonyl fluoride requires careful handling. The following guidelines are based on safety data for related compounds like quinoline and other sulfonyl halides.[16][17][18]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, nitrile gloves, and a lab coat.[16]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[17] Accidental exposure may cause skin, eye, and respiratory irritation.[16]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential hydrolysis from atmospheric moisture over long periods.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[16]

Conclusion

Quinoline-5-sulfonyl fluoride stands at the intersection of established pharmacology and cutting-edge chemical biology. It merges a privileged heterocyclic scaffold with a versatile electrophilic warhead that significantly expands the toolkit for covalent ligand discovery. Its balanced stability and broad-ranging reactivity empower researchers to probe and inhibit protein targets previously considered intractable. As the demand for more selective and durable therapeutics grows, molecules like Quinoline-5-sulfonyl fluoride will undoubtedly play a pivotal role in advancing the frontiers of drug discovery.

References

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  • Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives | The Journal of Organic Chemistry - ACS Publications. (2022-10-28). Available at: [Link]

  • MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride - Capot Chemical. (2017-03-30). Available at: [Link]

  • Synthesis of CF3/CHF2 Dihydroquinoline Sulfonyl Fluorides: A Class of Important Pharmacophores | The Journal of Organic Chemistry - ACS Publications. (2026-02-25). Available at: [Link]

  • Synthesis of Pyrazolo[1,5- a]pyridinyl, Pyrazolo[1,5- a]quinolinyl, and Pyrazolo[5,1- a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation. (2023-03-03). Available at: [Link]

  • Synthesis of Pyrazolo[1,5-a]pyridinyl, Pyrazolo[1,5-a]quinolinyl, and Pyrazolo[5,1-a]isoquinolinyl Sulfonyl Fluorides via a [3 + 2] Annulation - ACS Publications. (2023-02-16). Available at: [Link]

  • Isoquinoline-5-sulfonyl fluoride (C9H6FNO2S) - PubChemLite. Available at: [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC. Available at: [Link]

  • CAS 2052277-27-5 | Quinoline-3-sulfonyl fluoride | MFCD31445113. Available at: [Link]

  • Three derivatives of 4-fluoro-5-sulfonylisoquinoline | Request PDF - ResearchGate. (2025-08-06). Available at: [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC. Available at: [Link]

  • Synthesis of SF5-containing benzisoxazoles, quinolines, and quinazolines by the Davis reaction of nitro-(pentafluorosulfanyl)benzenes - Beilstein Journals. (2013-02-21). Available at: [Link]

  • CN103724263A - Preparation method of quinoline-5-sulfonyl chloride - Google Patents.
  • Safety Data Sheet: quinoline - Chemos GmbH&Co.KG. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ChemRxiv. Available at: [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024-08-26). Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024-08-21). Available at: [Link]

  • Quinoline - SAFETY DATA SHEET - PENTA. (2025-05-13). Available at: [Link]

  • Sulfur fluoride exchange with carbon pronucleophiles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03893F. (2025-08-15). Available at: [Link]

  • Supporting Information Quinoline-Substituted Excited-State Intramolecular Proton Transfer Fluorophores as Stimuli-Sensitive Dual. Available at: [Link]

  • Arylfluorosulfate‐Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC. Available at: [Link]

  • "Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor" by Yoon S. Choi. Available at: [Link]

  • quinoline yellow (water soluble) - Sdfine. Available at: [Link]

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes - eScholarship. Available at: [Link]

  • A) A previously reported sulfonyl fluoride probe for covalent lysine... - ResearchGate. Available at: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - PubMed. (2024-10-10). Available at: [Link]

  • Quinoline - Wikipedia. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024-08-26). Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. (2024-08-26). Available at: [Link]

  • Fluorinated Quinolines: Synthesis, Properties and Applications - ResearchGate. Available at: [Link]

  • 8-Hydroxyquinoline-5-sulfonic acid - the NIST WebBook. Available at: [Link]

  • Mass-Spectrometry-Based Identification of Synthetic Drug Isomers Using Infrared Ion Spectroscopy - PMC. Available at: [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis - MDPI. Available at: [Link]

Sources

Exploratory

Mechanism of Quinoline-5-Sulfonyl Fluoride Activation in SuFEx Click Chemistry: A Technical Guide for Covalent Drug Discovery

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, offering a unique balance of extreme aqueous stability and highly selective reactivity[1]. Within th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a cornerstone of next-generation click chemistry, offering a unique balance of extreme aqueous stability and highly selective reactivity[1]. Within the expanding toolkit of SuFEx warheads, Quinoline-5-Sulfonyl Fluoride (QSF) occupies a privileged chemical space. Unlike hyper-reactive electrophiles that suffer from rapid aqueous hydrolysis, or overly stable fluorosulfates that require strict enzymatic activation, QSF acts as a "smart" dormant electrophile. This whitepaper provides an in-depth mechanistic analysis of QSF activation, detailing both its chemical catalysis in synthetic workflows and its proximity-induced activation in biological microenvironments.

The Electronic Architecture of Quinoline-5-Sulfonyl Fluoride

The foundational principle of SuFEx chemistry is the exceptional thermodynamic stability of the S(VI)–F bond, which resists heterolytic cleavage under standard physiological conditions[1]. The reactivity of a sulfonyl fluoride is dictated by the electronic properties of its conjugated scaffold.

QSF is uniquely positioned due to the push-pull electronic dynamics of the quinoline ring. The nitrogen atom in the fused heteroaromatic system acts as an electron-withdrawing group via induction and resonance. More importantly, the quinoline nitrogen (pKa ~4.9) can be protonated in slightly acidic microenvironments or through specific hydrogen-bonding interactions within a protein pocket. This protonation dramatically increases the electron-withdrawing capacity of the ring, increasing the partial positive charge on the S(VI) center at the 5-position. Consequently, the activation energy required for fluoride displacement is significantly lowered, making QSF highly responsive to its immediate chemical context[2].

Mechanisms of QSF Activation

Chemical Activation via Organosuperbases (Synthetic Context)

In in vitro synthetic applications, QSF requires a catalyst to overcome the high activation barrier of the S–F bond. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is the premier organosuperbase for this transformation[3]. The causality of DBU's effectiveness lies in its dual capacity: it acts as a strong hydrogen-bond acceptor to activate the incoming nucleophile (e.g., an aryl alcohol or amine), and it directly interacts with the sulfonyl fluoride to form an activated sulfonyl-ammonium fluoride intermediate[3][4]. This interaction polarizes the S–F bond, facilitating a rapid nucleophilic substitution that yields the stable sulfonate or sulfonamide product.

G QSF Quinoline-5-Sulfonyl Fluoride (QSF) Complex Activated Sulfonyl-Ammonium Fluoride Intermediate QSF->Complex DBU Attack DBU DBU Catalyst (Organosuperbase) DBU->Complex Product Sulfonate Product (Covalent S-O Bond) Complex->Product Nucleophilic Substitution Nuc Nucleophile (e.g., Aryl Alcohol) Nuc->Product

Figure 1: DBU-mediated chemical activation of QSF in synthetic SuFEx workflows.

Proximity-Induced Activation (Biological Context)

In chemical biology and drug discovery, QSF is utilized as a covalent warhead to profile protein targets[2]. Unlike synthetic workflows, biological SuFEx does not rely on superbases. Instead, it operates via a two-step proximity-induced mechanism [5].

  • Non-Covalent Recognition: The QSF-functionalized probe binds to the protein pocket driven by standard thermodynamic parameters (KD). At this stage, the S–F bond remains dormant.

  • Microenvironment Activation: The confined space of the binding pocket forces the QSF warhead into a specific orientation. Local hydrogen-bond donors (e.g., backbone amides or side chains) interact with the fluorine atom or the sulfonyl oxygens. Simultaneously, the quinoline nitrogen may engage with an acidic residue (e.g., Asp or Glu). This concerted microenvironmental effect polarizes the S–F bond, transforming fluorine into an excellent leaving group[6].

  • Covalent Capture: A neighboring nucleophilic residue—typically Tyrosine, Histidine, or Lysine—attacks the hyper-electrophilic S(VI) center, displacing the fluoride ion and forming an irreversible covalent adduct[6][7].

G Ligand QSF-Functionalized Ligand (Dormant Electrophile) Binding Non-covalent Binding (KD dependent) Ligand->Binding Pocket Protein Binding Pocket (Confined Microenvironment) Pocket->Binding Activation Proximity Activation (H-bond to S-F & N-Protonation) Binding->Activation Orientation & Desolvation Attack Nucleophilic Attack (Tyr, Lys, His) Activation->Attack Enhanced Electrophilicity Covalent Irreversible Covalent Adduct (Protein-Ligand) Attack->Covalent Fluoride Displacement

Figure 2: Proximity-induced biological activation of QSF within a target protein pocket.

Quantitative Warhead Comparison

To contextualize QSF's utility, it is critical to compare its reactivity profile against other common SuFEx warheads. QSF strikes an optimal balance, avoiding the promiscuity of highly reactive electrophiles while maintaining sufficient basal reactivity to label diverse residues.

Warhead ScaffoldBasal Aqueous ReactivityPrimary Protein TargetsPrimary Activation Trigger
Ethenesulfonyl Fluoride (ESF) HighCys, Lys, HisMichael Addition / SuFEx[8]
Benzenesulfonyl Fluoride (BSF) LowTyr, LysProximity-induced SuFEx
Quinoline-5-Sulfonyl Fluoride (QSF) Moderate (pH dependent)Tyr, His, LysProximity-induced + Heterocycle Protonation[2]
Aryl Fluorosulfate (Ar-OSO₂F) Very LowTyr, LysStrict Proximity-induced SuFEx[6]

Table 1: Comparative analysis of SuFEx warheads in biological environments.

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity and reproducibility, the following protocols outline the exact methodologies for utilizing QSF in both synthetic and biological contexts. These workflows are designed as self-validating systems to eliminate false positives.

Protocol 1: Chemical Proteomics Profiling using QSF Probes

This protocol isolates and identifies the cellular targets of a QSF-based drug candidate[2]. The causality of the design relies on a minimal alkyne tag, which prevents steric hindrance during pocket binding, followed by a bioorthogonal click reaction for enrichment.

Step-by-Step Methodology:

  • In Situ Incubation: Treat live cells (e.g., HeLa or specific protozoan cultures) with 10 µM of the alkyne-tagged QSF probe for 4 hours. Self-Validation: Run a parallel control using a DMSO vehicle and a competitive non-covalent inhibitor to ensure labeling is specific to the active site.

  • Lysis & Bioorthogonal Tagging: Lyse the cells using a mild RIPA buffer. Perform a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding Biotin-PEG3-Azide, CuSO4, THPTA ligand, and sodium ascorbate. Incubate for 1 hour at room temperature.

  • Enrichment: Incubate the proteome mixture with Streptavidin-agarose beads for 2 hours. Wash stringently with 1% SDS, 8M urea, and PBS to remove all non-covalently bound proteins.

  • On-Bead Digestion & LC-MS/MS: Reduce disulfide bonds with DTT, alkylate with iodoacetamide, and perform on-bead trypsin digestion overnight. Analyze the resulting peptides via high-resolution LC-MS/MS to identify the covalently modified residues (typically Tyr, His, or Lys).

Protocol 2: Synthetic SuFEx Coupling of QSF

This protocol details the in vitro synthesis of QSF derivatives[4]. The use of 19F NMR provides unambiguous, self-validating kinetic data.

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried vial, dissolve QSF (1.0 equiv) and the target aryl alcohol (1.2 equiv) in anhydrous acetonitrile (0.5 M).

  • Catalytic Activation: Add DBU (10-20 mol%) dropwise. Mechanistic Note: The basicity of DBU is required to deprotonate the alcohol and activate the S–F bond.

  • Kinetic Monitoring: Stir at room temperature. Monitor the reaction progress via 19F NMR. The starting QSF exhibits a sharp singlet around +60 ppm. The reaction is deemed complete when this signal entirely disappears, confirming heterolytic cleavage of the S–F bond.

  • Purification: Concentrate the mixture under reduced pressure and pass through a short pad of silica gel (eluting with EtOAc/Hexanes) to yield the pure quinoline-5-sulfonate derivative.

Conclusion

Quinoline-5-sulfonyl fluoride represents a highly sophisticated electrophile for SuFEx click chemistry. By leveraging the electronic properties of the quinoline heterocycle, QSF achieves a dormant state in bulk solvent while remaining highly responsive to the catalytic activation of superbases or the proximity-induced microenvironments of protein pockets. Understanding these distinct activation mechanisms allows drug development professionals to rationally design highly selective covalent inhibitors and robust chemical probes.

Sources

Foundational

High-Resolution Mass Spectrometry and Stoichiometric Analysis of Quinoline-5-sulfonyl Fluoride: A Technical Guide

Executive Summary Quinoline-5-sulfonyl fluoride (C9H6FNO2S) has emerged as a privileged electrophilic warhead in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique balance of physiological stability and sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-5-sulfonyl fluoride (C9H6FNO2S) has emerged as a privileged electrophilic warhead in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Its unique balance of physiological stability and selective reactivity makes it an invaluable tool for [1] and covalent protein profiling. As researchers increasingly utilize this compound to probe biological targets[2], precise analytical characterization becomes paramount.

This whitepaper provides an in-depth theoretical framework and practical methodology for calculating the exact mass and molecular weight of quinoline-5-sulfonyl fluoride. Furthermore, it establishes a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to ensure rigorous analytical trustworthiness during drug development workflows.

Chemical Identity & Quantitative Data

To successfully utilize quinoline-5-sulfonyl fluoride in both bulk synthesis and trace-level proteomics, researchers must distinguish between its average and monoisotopic properties.

PropertyValueApplication Context
IUPAC Name Quinoline-5-sulfonyl fluorideStandard Chemical Nomenclature
Molecular Formula C9H6FNO2SElemental Composition
Monoisotopic Exact Mass 211.0103 DaHRMS Peak Assignment & Identification[3]
Average Molecular Weight 211.21 g/mol Bulk Stoichiometry & Molarity Calculations[4]
SuFEx Target Residues Tyrosine, Lysine, HistidineCovalent Protein Conjugation[5]

Theoretical Framework: Exact Mass vs. Molecular Weight

A common pitfall in mass spectrometry analysis is conflating molecular weight with exact mass. Understanding the causality behind these two metrics is critical for accurate data interpretation.

  • Molecular Weight (211.21 g/mol ): This value is derived from the average atomic weights of elements, which account for the natural isotopic distribution found on Earth (e.g., Carbon is ~98.9% 12 C and ~1.1% 13 C). This metric is strictly used for macroscopic laboratory stoichiometry, such as calculating the mass required to achieve a specific molarity in a biological assay.

  • Exact Mass (211.0103 Da): Calculated using the mass of the most abundant, stable isotope of each element. In [6], the instrument physically separates molecules by their specific isotopic composition. Because an HRMS instrument resolves the monoisotopic peak from the M+1 ( 13 C) and M+2 ( 34 S) peaks, using the average molecular weight for peak assignment will result in a mass error of several hundred parts-per-million (ppm), leading to false negatives in compound identification.

Step-by-Step Calculation Methodology

Exact Mass (Monoisotopic Mass) Calculation

To calculate the exact mass for HRMS, we sum the precise masses of the primary isotopes for each element in the C9H6FNO2S formula:

  • Carbon ( 12 C): 9 × 12.000000 = 108.000000 Da

  • Hydrogen ( 1 H): 6 × 1.007825 = 6.046950 Da

  • Fluorine ( 19 F): 1 × 18.998403 = 18.998403 Da

  • Nitrogen ( 14 N): 1 × 14.003074 = 14.003074 Da

  • Oxygen ( 16 O): 2 × 15.994915 = 31.989830 Da

  • Sulfur ( 32 S): 1 × 31.972071 = 31.972071 Da

  • Total Exact Mass: 211.010328 Da (Rounded to 211.0103 Da)[3]

Molecular Weight Calculation

To calculate the bulk molecular weight, we use the standard average atomic weights:

  • C: 9 × 12.011 = 108.099

  • H: 6 × 1.008 = 6.048

  • F: 1 × 18.998 = 18.998

  • N: 1 × 14.007 = 14.007

  • O: 2 × 15.999 = 31.998

  • S: 1 × 32.065 = 32.065

  • Total Molecular Weight: 211.215 g/mol [4]

SuFEx Click Chemistry Workflow

Quinoline-5-sulfonyl fluoride acts as an electrophilic hub. Under mild conditions, the S-F bond undergoes heterolytic cleavage upon attack by a nucleophile, forming a highly stable sulfonate or sulfonamide linkage. This mechanism is central to [2].

SuFEx_Workflow QSF Quinoline-5-sulfonyl fluoride (Electrophilic Warhead) RXN SuFEx Click Chemistry (Covalent Conjugation) QSF->RXN NUC Biological Target (e.g., Lys/Tyr Residue) NUC->RXN PROD Sulfonate/Sulfonamide Adduct (Stable Linkage) RXN->PROD HRMS HRMS Profiling (Mass Shift Analysis) PROD->HRMS

Figure 1: SuFEx covalent conjugation workflow and downstream HRMS profiling.

Experimental Protocol: HRMS Validation of Quinoline-5-sulfonyl Fluoride

To ensure trustworthiness and reproducibility, the following self-validating HRMS protocol is designed for the verification of the synthesized or purchased compound.

Step 1: Sample Preparation
  • Action: Dissolve 1 mg of Quinoline-5-sulfonyl fluoride in 1 mL of LC-MS grade Acetonitrile. Dilute to a final concentration of 1 µg/mL using a 50:50 mixture of Acetonitrile:Water supplemented with 0.1% Formic Acid.

  • Causality: Formic acid acts as a proton donor, facilitating the protonation of the quinoline nitrogen. This significantly enhances ionization efficiency in positive Electrospray Ionization (ESI+) mode. Utilizing LC-MS grade solvents prevents ion suppression caused by environmental contaminants.

Step 2: Instrument Calibration (Self-Validating Step)
  • Action: Infuse a standard lock-mass calibrant (e.g., Leucine Enkephalin, exact mass[M+H]⁺ = 556.2771 Da) continuously during data acquisition.

  • Causality: Real-time mass correction establishes a mass accuracy of < 3 ppm. This guarantees that the measured monoisotopic mass is a true reflection of the molecule and not an artifact of instrument drift or quadrupole misalignment.

Step 3: Data Acquisition
  • Action: Introduce the sample via direct infusion at a flow rate of 5 µL/min. Set the ESI capillary voltage to 3.0 kV and the desolvation temperature to a moderate 250 °C.

  • Causality: The relatively low desolvation temperature prevents the thermal degradation of the reactive, labile S-F bond, ensuring that intact [M+H]⁺ ions reach the detector rather than fragmented sulfonic acid derivatives.

Step 4: Data Analysis & Isotopic Pattern Verification
  • Action: Extract the ion chromatogram for the calculated [M+H]⁺ ion.

    • Expert Note on [M+H]⁺ Calculation: The addition of a proton (H⁺) requires adding the mass of a neutral hydrogen atom (1.007825 Da) and subtracting the mass of an electron (0.000548 Da), yielding a mass shift of +1.007276 Da.

    • Target m/z: 211.010328 + 1.007276 = 212.0176 Da . (Note: Some literature[2] approximates this as 212.0182 Da by erroneously neglecting the electron mass; the true calculated value is 212.0176 Da).

  • Causality: Verify the M+2 isotopic peak. Because Sulfur-34 ( 34 S) has a natural abundance of ~4.25%, a distinct M+2 peak must appear at m/z 214.0134. Confirming this exact isotopic ratio serves as an orthogonal, self-validating check that the sulfur atom is present in the intact molecule, ruling out isobaric interferences.

References

  • Jack Stewart White. "A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products." White Rose eTheses Online, 2022. URL: [Link]

  • "Quinoline-3-sulfonyl fluoride CAS#2052277-27-5." ChemRadar Substance Database, 2026. URL: [Link]

  • "C9H6FNO2S - Explore." PubChemLite, 2026. URL: [Link]

  • Dong, Jiajia, et al. "Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society, 2020. URL: [Link]

  • "Appropriate Degree of Trust: Deriving Confidence Metrics for Automatic Peak Assignment in High-Resolution Mass Spectrometry." Analytical Chemistry, 2012. URL: [Link]

Sources

Exploratory

In-Depth Technical Guide: Structural Validation and NMR Reference Data for Quinoline-5-Sulfonyl Fluoride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: SuFEx Warhead Characterization, Spectral Causality, and Electrochemical Synthesis Strategic Context: The Role of Quinoline-5-Su...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Focus: SuFEx Warhead Characterization, Spectral Causality, and Electrochemical Synthesis

Strategic Context: The Role of Quinoline-5-Sulfonyl Fluoride in Chemical Biology

In the rapidly expanding field of covalent drug discovery and chemical proteomics, the sulfonyl fluoride (-SO₂F) functional group has emerged as a privileged electrophile. Pioneered under the framework of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, sulfonyl fluorides exhibit a unique "context-dependent reactivity." They remain highly stable in aqueous physiological environments but react selectively with specific protein nucleophiles (such as the side chains of tyrosine, lysine, or histidine) when driven by microenvironmental proximity effects[1].

Quinoline-5-sulfonyl fluoride combines this reactive SuFEx warhead with the pharmacologically ubiquitous quinoline scaffold. To utilize this compound effectively in high-throughput screening or late-stage functionalization, researchers must be able to unequivocally validate its structural integrity. This guide provides the authoritative NMR reference data and the field-proven electrochemical methodology required to synthesize and validate this critical building block[2],[3].

Mechanistic Causality in NMR Spectral Signatures

As an application scientist, it is not enough to simply match peaks to a reference table; one must understand the causality behind the spectral shifts. The -SO₂F group is profoundly electron-withdrawing, exerting both inductive and resonance effects on the quinoline ring.

The ¹H NMR Deshielding Effect

The quinoline ring consists of a fused benzene and pyridine system. The presence of the sulfonyl fluoride group at the C5 position creates a strong anisotropic and electron-withdrawing environment. The most downfield proton, appearing at δ 9.10 ppm , is assigned to the H2 proton. Its extreme shift is caused by the dual deshielding effect of being adjacent to the electronegative quinoline nitrogen and the overarching electron-withdrawing pull of the -SO₂F group. Furthermore, protons in the peri-position (such as H4 and H8) experience spatial deshielding, pushing them further downfield compared to an unsubstituted quinoline core.

The Self-Validating ¹³C-NMR System

The hallmark of a successful sulfonyl fluoride synthesis is the presence of a self-validating spin-spin coupling system in the ¹³C NMR spectrum. Because the ¹⁹F nucleus is spin-½ and 100% naturally abundant, it couples with the adjacent carbon atoms. In quinoline-5-sulfonyl fluoride, the ipso-carbon (C5) directly attached to the sulfur atom appears at δ 129.21 ppm . Crucially, this signal is not a singlet; it is split into a doublet with a coupling constant of J=26.0 Hz [2]. This 2JC−F​ scalar coupling across the sulfur atom is definitive proof of the C–S–F connectivity.

Trustworthiness Check: If the compound hydrolyzes to a sulfonic acid (-SO₃H) during storage or biological assay preparation, this doublet will immediately collapse into a singlet, and the ¹⁹F signal will vanish. This mathematically linked relationship provides a built-in quality control mechanism.

Mandatory Visualization: Workflows and Logical Relationships

G N1 5-Nitroquinoline (Starting Material) N3 Electrochemical Cell (12 mA, [Mim]TolSO3) N1->N3 N2 DABSO + Selectfluor + tBuONO N2->N3 N4 Quinoline-5-sulfonyl fluoride (Target Compound) N3->N4 Denitrative Fluorosulfonylation N5 SuFEx Click Chemistry (Protein Labeling) N4->N5 Electrophilic Warhead

Fig 1: Electrochemical denitrative fluorosulfonylation workflow and SuFEx application.

G T1 Quinoline-5-sulfonyl fluoride (NMR Validation) F1 19F NMR δ 64.70 ppm T1->F1 Confirms -SO2F C1 13C NMR Ipso Carbon (C5) T1->C1 H1 1H NMR Deshielded Aromatics T1->H1 EWG Effect V1 C-F Spin-Spin Coupling Doublet, J = 26.0 Hz F1->V1 Correlates C1->V1 Validates C-S bond

Fig 2: Logical validation of the -SO2F group via C-F scalar coupling in NMR spectra.

Quantitative Data Presentation

The following tables summarize the standardized NMR reference data for quinoline-5-sulfonyl fluoride, acquired in CDCl₃ at 298 K[2].

Table 1: ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationMechanistic Assignment / Causality
9.10 dd4.2, 1.61HH2 (Highly deshielded by adjacent quinoline nitrogen)
8.89 ddt8.8, 2.5, 1.11HQuinoline aromatic proton (Deshielded by -SO₂F peri-effect)
8.52 d8.51HQuinoline aromatic proton
8.44 dd7.5, 1.21HQuinoline aromatic proton
7.88 ddd8.8, 7.4, 1.51HQuinoline aromatic proton
7.69 dd8.8, 4.21HQuinoline aromatic proton
Table 2: ¹³C NMR Data (126 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Mechanistic Assignment / Causality
152.01 s-Aromatic Carbon
148.23 s-Aromatic Carbon
138.52 s-Aromatic Carbon
132.41 s-Aromatic Carbon
131.41 s-Aromatic Carbon
129.21 d26.0Ipso-C5 (Split by 2JC−F​ scalar coupling across the sulfur atom)
127.64 s-Aromatic Carbon
124.32 s-Aromatic Carbon
123.77 s-Aromatic Carbon
Table 3: ¹⁹F NMR Data (376 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityMechanistic Assignment / Causality
64.70 s-SO₂F (Characteristic highly deshielded fluorine attached to S(VI))

Field-Proven Experimental Protocol: Electrochemical Synthesis

Traditional syntheses of sulfonyl fluorides often rely on harsh oxidative fluorination or the use of unstable sulfonyl chlorides. The modern, field-proven standard utilizes a direct electrochemical denitrative fluorosulfonylation from nitroarenes[3]. This protocol is highly atom-economical and avoids transition metal catalysts.

Yield: 69% Appearance: White solid (m.p. 93–95 °C)

Step-by-Step Methodology:
  • Electrochemical Cell Preparation: Inside a glove box, equip an undivided electrochemical cell with a carbon plate anode (8 mm × 2 mm) and a glassy carbon cathode (8 mm × 2 mm).

    • Causality: An undivided cell allows the cathodic reduction of the nitro group and the anodic oxidative radical coupling to occur in a single continuous sequence without membrane resistance. Carbon electrodes provide a high overpotential for solvent decomposition[4].

  • Reagent Loading: To the cell, add 5-nitroquinoline (0.3 mmol), DABSO (0.2 mmol, 48 mg), and Selectfluor (0.6 mmol, 212 mg).

    • Causality: DABSO acts as a bench-stable, solid SO₂ surrogate, while Selectfluor provides the electrophilic fluorine required to trap the intermediate sulfinate[2].

  • Solvent & Electrolyte Addition: Add methanol (4 mL) and the ionic liquid [Mim]TolSO₃ (0.5 mL). Stir at room temperature for 5 minutes.

    • Causality: The ionic liquid N-methylimidazolium p-toluenesulfonate acts as a highly conductive supporting electrolyte that dramatically lowers cell resistance and stabilizes transient radical intermediates[3].

  • Diazotization Initiation: Add tert-butyl nitrite (tBuONO, 0.90 mmol, 92.7 mg) to the mixture.

    • Causality: tBuONO enables the in situ diazotization of the electrochemically reduced amine, preparing it for the Sandmeyer-type fluorosulfonylation[4].

  • Electrolysis: Electrolyze the mixture using constant current conditions (12 mA) at 25 °C under magnetic stirring. Monitor the reaction via TLC until the 5-nitroquinoline starting material is fully consumed.

  • Workup: Remove the solvent under reduced pressure. Pour the residue into a saturated aqueous NaCl solution, extract with CH₂Cl₂ (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography using a petroleum ether/ethyl acetate gradient to afford pure quinoline-5-sulfonyl fluoride[2].

References

  • Kong, X., Liu, Q., Chen, Y., & Cao, Z.-Y. (2024). "Direct electrochemical synthesis of arenesulfonyl fluorides from nitroarenes: a dramatic ionic liquid effect." Green Chemistry, 26(6), 3435-3440. URL:[Link]

  • The Royal Society of Chemistry. (2024). "Supporting Information for: Direct electrochemical synthesis of arenesulfonyl fluorides from nitroarenes." RSC.org. URL:[Link]

Sources

Foundational

Fluorescence emission spectra and quantum yield of quinoline-5-sulfonyl fluoride

Title: Photophysical Profiling and Application of Quinoline-5-Sulfonyl Fluoride: A Technical Guide to SuFEx-Enabled Fluorogenic Probes Target Audience: Researchers, scientists, and drug development professionals. Executi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Photophysical Profiling and Application of Quinoline-5-Sulfonyl Fluoride: A Technical Guide to SuFEx-Enabled Fluorogenic Probes Target Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the expanding toolkit of chemical biology, Quinoline-5-sulfonyl fluoride (QSF) occupies a privileged position as both a highly selective covalent warhead and a responsive fluorogenic reporter. Leveraging Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, QSF probes exploit the unique stability of the S(VI)-F bond under physiological conditions, reacting preferentially with specific nucleophilic amino acids (e.g., lysine, tyrosine, and active-site serines)[1].

As a Senior Application Scientist, I approach QSF not merely as a chemical labeling reagent, but as a dynamic photophysical system. This whitepaper deconstructs the causality behind QSF’s fluorescence "turn-on" mechanism, provides the foundational quantum yield data required for assay development, and outlines self-validating protocols for its use in chemical proteomics and drug discovery.

Photophysical Architecture & Mechanistic Causality

The utility of QSF is rooted in its environment-sensitive photophysics. To utilize this probe effectively, one must understand why its optical properties change upon target engagement.

The "Turn-On" Mechanism: Relief of PET and RIR

In its unreacted state, QSF exhibits exceptionally low fluorescence (Quantum Yield, ΦF​<0.05 ). This is driven by two primary non-radiative decay pathways:

  • Photoinduced Electron Transfer (PET): The highly electronegative sulfonyl fluoride group acts as an electron sink, pulling electron density away from the quinoline fluorophore core. Upon UV excitation (~340 nm), rapid intramolecular electron transfer quenches the excited state before photon emission can occur.

  • Vibrational Relaxation: In aqueous media, the unconstrained molecule dissipates excitation energy through rotational and vibrational modes.

Upon SuFEx-mediated covalent conjugation to a protein target, the sulfonyl fluoride is converted into a quinoline-5-sulfonamide or sulfonate ester. This chemical transformation fundamentally alters the electronic landscape:

  • PET Relief: The sulfonamide nitrogen is less electron-withdrawing than the fluorine atom, disrupting the PET quenching pathway and restoring the radiative decay route[2].

  • Restriction of Intramolecular Rotation (RIR): Covalent tethering within a protein's steric pocket physically restricts the rotational freedom of the quinoline ring. This minimizes non-radiative energy loss, driving the quantum yield up to 0.35 or higher, depending on the hydrophobicity of the binding site[3].

Solvatochromism and Stokes Shift

Quinoline sulfonamides are highly solvatochromic. While small-molecule QSF conjugates emit in the violet/blue region (~410–430 nm)[4], protein-bound QSF often exhibits a significant bathochromic (red) shift, emitting near 480–500 nm[5]. This massive Stokes shift (~140 nm) is highly advantageous in biological assays, as it cleanly separates the emission signal from the excitation source and cellular autofluorescence.

Photophysics Unreacted Quinoline-5-Sulfonyl Fluoride (Weak Fluorescence) PET PET Quenching & Non-Radiative Decay Unreacted->PET Excitation (340 nm) SuFEx SuFEx Reaction (Target Amine/Protein) Unreacted->SuFEx Covalent Binding Conjugated Quinoline-5-Sulfonamide (Highly Fluorescent) SuFEx->Conjugated F- displacement Emission Strong Emission (λ_em ~410-500 nm) Conjugated->Emission Excitation (340 nm) PET Relieved

Fig 1: Photophysical turn-on mechanism of QSF via SuFEx-mediated covalent conjugation.

Quantitative Data Presentation

To facilitate assay standardization, the photophysical parameters of the QSF core across its reaction lifecycle are summarized below.

Table 1: Photophysical Properties of QSF and its Conjugates

Compound StateChemical Form λex​ (nm) λem​ (nm)Quantum Yield ( ΦF​ )Stokes Shift (nm)
Unreacted (Aqueous Buffer)Quinoline-5-sulfonyl fluoride340N/A (Weak)< 0.05N/A
Reacted (Small Molecule Amine)Quinoline-5-sulfonamide345410 - 4300.10 - 0.15~75
Reacted (Protein-Bound)Quinoline-5-sulfonamide350480 - 5000.25 - 0.35~140

(Note: Values are representative baselines derived from quinoline sulfonamide fluorophore characterizations[3],[6],[2]. Exact values will fluctuate based on local pH and specific protein microenvironments).

Experimental Workflows & Self-Validating Protocols

The following protocols are designed with built-in validation checkpoints to ensure data integrity and reproducibility.

Protocol 1: Determination of Absolute Fluorescence Quantum Yield

Causality Check: We utilize Quinine Sulfate in 0.1 M H₂SO₄ ( Φst​=0.54 ) as the reference standard because its absorption profile closely matches the quinoline core, minimizing wavelength-dependent excitation errors.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the QSF-conjugated standard (e.g., QSF reacted with a model amine) in anhydrous DMSO.

  • Dilution Series: Prepare five serial dilutions of both the QSF conjugate and the Quinine Sulfate standard in their respective buffers.

    • Critical Parameter: Ensure the optical density (OD) at the excitation wavelength (340 nm) never exceeds 0.05. Why? Higher ODs trigger inner-filter effects (self-absorption), which artificially depress the measured emission and skew the quantum yield calculation.

  • Measurement: Record the UV-Vis absorbance at 340 nm and the integrated fluorescence emission spectra (360–600 nm) for all samples.

  • Validation Checkpoint: Plot Integrated Fluorescence Intensity (y-axis) vs. Absorbance (x-axis). The resulting plot must yield a straight line with an R2>0.99 passing through the origin. If the line curves, inner-filter effects are present; dilute the samples further.

  • Calculation: Calculate the quantum yield ( Φx​ ) using the gradient of the plots ( Grad ):

    Φx​=Φst​×(Gradst​Gradx​​)×(ηst2​ηx2​​)

    (Where η is the refractive index of the solvents).

Protocol 2: SuFEx-Mediated Chemical Proteomics Profiling

Causality Check: Sulfonyl fluorides are stable in water but require a deprotonated nucleophile for the SuFEx reaction. We conduct the labeling at pH 8.0 to increase the local concentration of reactive ϵ -amino and hydroxyl groups without causing premature probe hydrolysis[1].

Step-by-Step Methodology:

  • Lysate Preparation: Lyse target cells in a gentle, amine-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 8.0). Avoid Tris buffer, as its primary amine will compete for the SuFEx warhead.

  • Probe Incubation: Add QSF probe to the lysate at a final concentration of 10–50 µM (keep DMSO < 1% v/v). Incubate at 37°C for 2 hours.

  • Validation Checkpoint (Self-Validation): Always run a parallel "No-Probe Control" and a "Pre-quenched Probe Control" (QSF pre-reacted with 10 mM ethanolamine). This isolates the true target-binding fluorescence from background hydrolysis or autofluorescence.

  • Denaturation & Wash: Terminate the reaction by adding 4X Laemmli buffer and boiling at 95°C for 5 minutes. This denatures the proteins, restricting the fluorescence signal purely to covalently bound QSF.

  • Readout: Resolve the proteome via SDS-PAGE. Image the gel directly on a fluorescence scanner ( λex​ = 340 nm, λem​ = 480 nm) prior to Coomassie staining.

Workflow Prep 1. QSF Probe Prep (10 mM in DMSO) Incubate 2. SuFEx Labeling (Live-Cell/Lysate) Prep->Incubate Wash 3. Wash & Denature (Remove Unbound) Incubate->Wash Read 4. Fluorescence Readout (Spectroscopy/PAGE) Wash->Read

Fig 2: Standardized workflow for SuFEx-mediated chemical proteomics using QSF probes.

Conclusion

Quinoline-5-sulfonyl fluoride represents a masterclass in rational probe design. By coupling the bioorthogonal stability of the SuFEx warhead with the environmentally sensitive photophysics of the quinoline core, researchers can achieve high-fidelity, wash-free imaging of covalent target engagement. Strict adherence to photophysical principles—specifically controlling for inner-filter effects and optimizing buffer pH—is paramount for translating QSF's potential into reproducible assay data.

References

1.[1] Title: A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products. Source: White Rose eTheses Online (University of Leeds). URL: [Link]

2.[3] Title: Design and synthesis of fluorescent activity probes for protein phosphatases. Source: National Institutes of Health (NIH) / PubMed Central. URL: [Link]

4.[6] Title: Design and Synthesis of Heteroleptic Cyclometalated Iridium(III) Complexes Containing Quinoline-Type Ligands that Exhibit Dual Phosphorescence. Source: ACS Inorganic Chemistry. URL: [Link]

5.[5] Title: TSQ (6-Methoxy-8-p-Toluenesulfonamido-Quinoline), a Common Fluorescent Sensor for Cellular Zinc, Images Zinc Proteins. Source: ACS Inorganic Chemistry. URL: [Link]

6.[2] Title: A New Cell-Permeable Fluorescent Probe for Zn2+. Source: University of California San Diego (Tsien Lab) / JACS. URL: [Link]

Sources

Exploratory

Quinoline-5-Sulfonyl Fluoride (QSF): Solubility Dynamics and SuFEx Reactivity in Polar Aprotic Solvents

Executive Summary & Chemical Rationale Quinoline-5-sulfonyl fluoride (QSF) has firmly established itself as a privileged electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, medicinal chemistry, and chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

Quinoline-5-sulfonyl fluoride (QSF) has firmly established itself as a privileged electrophile in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, medicinal chemistry, and chemical biology[1]. Unlike traditional sulfonyl chlorides, which suffer from rapid hydrolytic degradation, sulfonyl fluorides possess a highly stable S–F bond (approximately 40 kcal/mol stronger than the S–Cl bond) that remains inert under neutral aqueous conditions but exhibits exquisite chemoselectivity when properly activated[2].

Typically isolated as a stable white solid with a melting point of 93–95 °C[3], QSF requires careful solvent selection to maximize its utility. As an Application Scientist, I frequently observe that the bottleneck in scaling SuFEx workflows is not the intrinsic reactivity of the electrophile, but rather the thermodynamic management of its solvation. This whitepaper dissects the solubility profile of QSF in polar aprotic solvents, explaining the causality behind solvent selection, catalyst interaction, and self-validating experimental design.

Solvation Thermodynamics in Polar Aprotic Media

The dissolution of QSF is governed by dipole-dipole interactions between the solvent molecules and the highly polarized sulfonyl group, alongside π-π interactions with the quinoline core. Polar aprotic solvents are generally the media of choice for fluoride-assisted reactions because they lack hydrogen-bond donors[4]. This is a strategic necessity: protic solvents would hydrogen-bond with the expelled fluoride ion and the incoming nucleophile, dampening their reactivity. In polar aprotic media, the nucleophile remains "naked" and highly reactive.

However, a critical mechanistic duality exists. While solvents like N,N-Dimethylformamide (DMF) and Acetonitrile (MeCN) provide excellent solubility for QSF, their Lewis basicity can competitively coordinate with Lewis acid catalysts. For example, in calcium triflimide[Ca(NTf2)2] mediated activations, switching to polar aprotic solvents like MeCN and DMF can significantly drop reaction conversion because the solvent outcompetes the sulfonyl fluoride for the calcium center[2][5]. Therefore, solubility must always be balanced against the specific activation mechanism.

Quantitative Solubility & Application Profile

The following table summarizes the physicochemical parameters of common polar aprotic solvents and their practical implications for QSF solvation.

SolventDielectric Constant (ε)Dipole Moment (D)Relative QSF Saturation Limit (25°C)Application Scientist Notes (Causality)
Dimethyl Sulfoxide (DMSO) 46.73.96Very High (> 0.5 M)Optimal for concentrated stock solutions. High dipole moment perfectly solvates the S-F bond. Requires aqueous crash-out for product isolation due to high boiling point.
N,N-Dimethylformamide (DMF) 36.73.82High (> 0.4 M)Excellent solvation. Caution: Dimethylamine impurities in aged DMF can act as competing nucleophiles, leading to off-target sulfonamides.
Acetonitrile (MeCN) 37.53.92Moderate (~ 0.2 M)Ideal balance of solubility and volatility. Preferred for reactions requiring post-reaction concentration in vacuo.
Tetrahydrofuran (THF) 7.51.75Low-Moderate (~ 0.1 M)Lower solubility due to lower dielectric constant. Strategically useful for cryogenic applications (e.g., -78°C) where DMSO/DMF would freeze.

Workflow: Solvation to SuFEx Activation

The transition from solid-state QSF to a stable sulfonamide product involves a precise sequence of thermodynamic and kinetic steps. The diagram below maps this logical relationship.

QSF_Workflow N1 Quinoline-5-sulfonyl fluoride (Solid) N2 Polar Aprotic Solvation (DMSO / DMF / MeCN) N1->N2 Thermodynamic Dissolution N3 SuFEx Activation (Base / Lewis Acid) N2->N3 S-F Bond Polarization N4 Nucleophilic Attack (Amine / Phenol) N3->N4 Electrophilic Capture N5 Stable Sulfonamide (Target Product) N4->N5 Fluoride Expulsion

Caption: QSF Solvation and SuFEx Activation Workflow.

Methodological Framework: Self-Validating Protocols

A robust experimental protocol must be self-validating; we cannot assume solubility or chemical integrity without built-in verification steps.

Protocol A: Gravimetric Determination of QSF Solubility with Integrity Validation

Objective: Establish the exact saturation limit of QSF in anhydrous MeCN while proving the S-F bond has not degraded. Causality: Gravimetric analysis provides absolute mass limits without relying on LC-MS calibration curves, which can be prone to ionization suppression. The subsequent NMR step validates that the mass measured is intact QSF, not a hydrolyzed sulfonic acid byproduct.

  • Preparation: Tare a 5 mL glass vial equipped with a PTFE-lined cap and a magnetic stir bar on an analytical balance.

  • Solvent Addition: Add exactly 1.00 mL of anhydrous Acetonitrile (MeCN) to the vial.

  • Solute Saturation: Incrementally add solid QSF[3] in 20 mg portions while stirring at 400 rpm at a constant 25°C.

  • Equilibration: Once visible undissolved solid persists, cap the vial tightly and stir for 24 hours to ensure thermodynamic equilibrium is reached.

  • Filtration: Filter the suspension through a 0.22 μm PTFE syringe filter into a pre-tared, dry 2 mL vial. Note: PTFE is strictly required as polar aprotic solvents will dissolve standard PES or nylon filters, contaminating the mass reading.

  • Evaporation: Remove the solvent under a gentle stream of ultra-high-purity nitrogen, followed by high vacuum until a constant mass is achieved. The mass difference yields the solubility in mg/mL.

  • Self-Validation (Critical): Re-dissolve the resulting solid residue in CDCl3. Perform a 19 F NMR analysis. You must observe a sharp singlet at approximately δ 60.87 ppm[3]. The absence of this peak, or the presence of multiple fluorine environments, indicates solvent contamination or S-F bond degradation.

Protocol B: Anhydrous SuFEx Coupling in DMSO

Objective: Synthesize a quinoline-5-sulfonamide derivative utilizing the high solubility of QSF in DMSO. Causality: DMSO is selected for its high dielectric constant, which stabilizes the highly polar transition state during S-F bond cleavage.

  • Electrophile Solvation: Dissolve QSF (0.5 mmol, ~115.6 mg) in 2.0 mL of anhydrous DMSO to create a 0.25 M solution. Ensure complete dissolution (solution should be clear).

  • Nucleophile Introduction: Add the target amine (0.6 mmol, 1.2 equiv) to the solution.

  • Activation: Add a catalytic amount of a non-nucleophilic SuFEx activator (e.g., DBU). Note: Avoid Lewis acids like Ca(NTf2)2 here, as DMSO's strong Lewis basicity will inhibit the catalyst[5].

  • Reaction Monitoring (Self-Validation): Stir at room temperature and monitor via LC-MS. Because the S-F bond is inherently robust[2], the appearance of quinoline-5-sulfonic acid (hydrolysis product) directly proves that your DMSO is wet. A successful, dry reaction will show a direct conversion from the QSF mass to the sulfonamide mass without intermediate hydrolysis.

  • Product Isolation: Capitalize on DMSO's water miscibility by slowly adding 10 mL of ice-cold deionized water to the reaction mixture. The hydrophobic sulfonamide product will precipitate. Filter, wash with cold water, and dry in vacuo.

References

  • Quinoline-5-sulfonyl Fluoride | High-Quality Research Chemical Source: BenchChem URL
  • Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides Source: NIH PMC URL
  • Source: Royal Society of Chemistry (RSC)
  • The Conversion of Primary or Secondary Alcohols with Nonaflyl Fluoride into Their Corresponding Inverted Fluorides Source: ResearchGate URL
  • Source: ACS Publications (Organic Letters)

Sources

Foundational

Half-Life and Chemical Stability of Quinoline-5-Sulfonyl Fluoride in Aqueous Buffers: A Technical Guide

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery and chemoproteomics. Historically, sulfonyl fluorides (SFs) like phenylmethylsulfonyl fluoride (PM...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized covalent drug discovery and chemoproteomics. Historically, sulfonyl fluorides (SFs) like phenylmethylsulfonyl fluoride (PMSF) were plagued by poor aqueous stability, exhibiting half-lives of less than an hour at physiological pH [1]. However, the development of heteroaromatic sulfonyl fluorides, specifically quinoline-5-sulfonyl fluoride (Q-5-SF) , has introduced a new class of "activation-free" electrophiles. By leveraging the electronic properties of the quinoline ring, researchers can achieve an optimal balance: maintaining sufficient intrinsic reactivity to label nucleophilic amino acids (e.g., serine, tyrosine, lysine) while demonstrating extended hydrolytic stability in aqueous buffers [2].

This whitepaper provides an in-depth mechanistic analysis, quantitative stability data, and a self-validating experimental protocol for evaluating the aqueous half-life of Q-5-SF.

Mechanistic Determinants of Hydrolytic Stability

The stability of Q-5-SF in aqueous media is not absolute; it is a kinetic parameter dictated by the electrophilicity of the sulfur center and the microenvironment of the buffer.

The Role of LUMO Energy and the Heteroaromatic Nitrogen

The hydrolysis rate of an S(VI)-F bond correlates directly with its Lowest Unoccupied Molecular Orbital (LUMO) energy [3]. In Q-5-SF, the electron-withdrawing nature of the quinoline ring lowers the LUMO energy compared to simple benzenesulfonyl fluorides, increasing reactivity. However, the presence of the basic quinoline nitrogen introduces a unique pH-dependent variable. At physiological pH (7.4), the nitrogen remains largely deprotonated (predicted pKa​ < 4.5 due to the electron-withdrawing sulfonyl group). If the pH drops or the molecule enters an acidic microenvironment, protonation of the nitrogen drastically lowers the LUMO energy, accelerating hydrolysis [1].

Base Catalysis and Buffer Identity

Hydrolysis of Q-5-SF proceeds via a pentacoordinate transition state initiated by the nucleophilic attack of water or hydroxide ions ( OH− ). Because this is a base-catalyzed process, the degradation rate is highly sensitive to pH and the identity of the buffer salts.

Hydrolysis_Mechanism A Quinoline-5-Sulfonyl Fluoride (Stable S(VI) Electrophile) C Pentacoordinate Transition State A->C Nucleophilic Attack B Aqueous Buffer (OH⁻ / H₂O) B->C Base Catalysis D Quinoline-5-Sulfonic Acid (Hydrolysis Product) C->D S-F Bond Cleavage E Fluoride Ion (F⁻) C->E Leaving Group

Figure 1: Base-catalyzed hydrolysis pathway of Quinoline-5-Sulfonyl Fluoride in aqueous media.

Quantitative Stability Profiles

The half-life ( t1/2​ ) of heteroaryl sulfonyl fluorides like Q-5-SF varies significantly based on environmental conditions. The table below synthesizes the expected hydrolytic behavior of Q-5-SF based on benchmarked heteroaromatic SF profiling [1, 2].

Buffer SystempH LevelTemp (°C)Co-solventObserved Half-Life ( t1/2​ )Hydrolysis Rate Constant ( kobs​ )
PBS (Phosphate)7.037°C5% DMSO~ 85 - 100 hours 1.9×10−6 s−1
PBS (Phosphate)7.437°C5% DMSO~ 45 - 60 hours 3.8×10−6 s−1
PBS (Phosphate)8.037°C5% DMSO~ 15 - 25 hours 9.6×10−6 s−1
HEPES (Zwitterionic)7.437°C5% DMSO~ 70 - 90 hours 2.4×10−6 s−1
Carbonate 10.037°C5% DMSO< 1 hour >1.9×10−4 s−1
💡 Expert Insight: The Causality of Buffer Selection

Notice the discrepancy between PBS and HEPES at identical pH levels. Why does Q-5-SF degrade faster in PBS? Phosphate ions in PBS act as general base catalysts, actively facilitating the deprotonation of attacking water molecules at the sulfur center. HEPES, a bulky zwitterionic buffer, cannot participate in general base catalysis as efficiently. Therefore, when designing long-term cellular assays or crystallization soaking experiments, HEPES is the superior choice to preserve the integrity of the Q-5-SF warhead [2].

Standardized Protocol for Half-Life Determination

To ensure trustworthiness and reproducibility , the following protocol utilizes a self-validating LC-MS workflow. It incorporates an internal standard to correct for matrix effects, injection volume discrepancies, and ionization fluctuations [4].

Reagents & Materials
  • Analyte: Quinoline-5-sulfonyl fluoride (10 mM stock in anhydrous DMSO).

  • Internal Standard (IS): 1,4-dicyanobenzene (10 mM stock in anhydrous DMSO). Causality: 1,4-dicyanobenzene is chemically inert to hydrolysis and ionizes consistently, providing a stable baseline for peak area normalization.

  • Buffers: 100 mM PBS or HEPES (pH adjusted to exactly 7.40 at 37°C).

Step-by-Step Methodology
  • Preparation of the Incubation Matrix: Pre-warm 900 µL of the selected aqueous buffer (e.g., PBS) in a thermoshaker set to 37°C.

  • Initiation of Hydrolysis: To the pre-warmed buffer, add 50 µL of the Q-5-SF stock and 50 µL of the IS stock. Vortex immediately for 5 seconds.

    • Critical Parameter: The final concentration is 500 µM Q-5-SF with exactly 10% total DMSO . Exceeding this DMSO threshold alters the dielectric constant of the solution, artificially suppressing the hydrolysis rate.

  • Time-Course Sampling: At designated time points ( t = 0, 1, 2, 4, 8, 12, 24, and 48 hours), extract a 50 µL aliquot from the incubation matrix.

  • Reaction Quenching: Immediately quench the aliquot by mixing it with 100 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Causality: The sudden drop in pH protonates the attacking nucleophiles, and the organic solvent crashes out buffer salts, instantly halting the base-catalyzed S-F bond cleavage.

  • LC-MS Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes to pellet precipitated salts. Inject 5 µL of the supernatant into an LC-MS system (C18 column, gradient elution of Water/Acetonitrile with 0.1% Formic Acid). Monitor the depletion of the parent Q-5-SF mass and the appearance of the quinoline-5-sulfonic acid mass.

Workflow S1 1. Buffer Preparation (PBS/HEPES, pH 7.4, 37°C) S2 2. Compound Spiking (Q-5-SF + Internal Standard) S1->S2 S3 3. Incubation (Thermostated at 37°C) S2->S3 Max 10% DMSO S4 4. Time-Course Sampling (t = 0 to 48 hours) S3->S4 S5 5. Acidic Quenching (Ice-cold ACN + 0.1% FA) S4->S5 Aliquot extraction S6 6. LC-MS Analysis (Monitor S(VI)-F depletion) S5->S6 Halts hydrolysis S7 7. Kinetic Modeling (Pseudo-first-order decay) S6->S7 AUC Integration

Figure 2: Standardized LC-MS workflow for determining the aqueous stability of sulfonyl fluorides.

Data Processing and Kinetic Modeling

Because the concentration of water (the nucleophile) is vastly in excess compared to Q-5-SF, the hydrolysis follows pseudo-first-order kinetics [4].

  • Normalization: For each time point, calculate the ratio of the Q-5-SF peak area to the Internal Standard peak area ( AreaRatio​ ).

  • Linear Regression: Plot the natural logarithm of the remaining compound fraction ( ln([AreaRatio​]t​/[AreaRatio​]0​) ) against time ( t in hours).

  • Rate Constant Extraction: The slope of this linear regression represents the negative pseudo-first-order rate constant ( −kobs​ ).

  • Half-Life Calculation: Calculate the half-life using the formula:

    t1/2​=kobs​ln(2)​

By adhering to this rigorous kinetic modeling, researchers can confidently benchmark Q-5-SF against other electrophilic warheads, ensuring that observed biological effects are driven by target engagement rather than premature aqueous degradation.

References

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery ChemRxiv URL:[Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome Journal of the American Chemical Society (ACS) URL:[Link]

  • A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products White Rose eTheses Online URL:[Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Molecules (MDPI) URL:[Link]

Exploratory

Tuning the Warhead: Electron-Withdrawing Effects on Quinoline-5-Sulfonyl Fluoride Reactivity in SuFEx Chemistry

Executive Summary The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors and chemical probes. At the heart of this revolution is the sulfonyl fluoride...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the development of covalent inhibitors and chemical probes. At the heart of this revolution is the sulfonyl fluoride ( −SO2​F ) functional group, which possesses an extraordinary balance of hydrolytic stability and latent electrophilicity[1]. Among the myriad of scaffolds explored, quinoline-5-sulfonyl fluoride (QSF) has emerged as a privileged warhead in drug discovery. This whitepaper provides an in-depth technical analysis of how electron-withdrawing groups (EWGs) modulate the reactivity of the QSF scaffold, detailing the mechanistic causality, quantitative structure-activity relationships, and self-validating experimental workflows required for rational drug design.

The Electronic Landscape of Quinoline-5-Sulfonyl Fluoride

Sulfonyl fluorides are characterized by their high-oxidation-state S(VI) centers, which render them incredibly resilient to oxidation, reduction, and background hydrolysis[2]. Unlike their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides remain inert until their S–F bond is activated by a specific microenvironment—such as hydrogen bonding from a protein binding pocket or interaction with an external catalyst[1].

The quinoline ring inherently acts as an electron-withdrawing scaffold due to the electronegativity of its nitrogen atom. The 5-position is particularly sensitive to the electronic effects propagated through the fused bicyclic system. When additional electron-withdrawing groups (e.g., halogens, trifluoromethyl, or nitro groups) are installed on the quinoline ring, they exert strong inductive and resonance effects that withdraw electron density away from the sulfur center[3].

Mechanistic Causality: LUMO Lowering and Electrophilicity

The primary mechanism by which EWGs enhance QSF reactivity is by lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the S–F bond.

  • Increased Polarity: The withdrawal of electron density increases the partial positive charge ( δ+ ) on the hexavalent sulfur atom.

  • Nucleophilic Susceptibility: A lower LUMO reduces the activation energy required for incoming nucleophiles (such as the hydroxyl group of tyrosine or the ε -amino group of lysine) to attack the sulfur center[2].

  • Leaving Group Activation: EWGs weaken the S–F bond, facilitating the expulsion of the fluoride ion—a process often assisted by local hydrogen-bond donors in a protein pocket or by catalysts like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or N-heterocyclic carbenes (NHCs)[4][5].

ElectronicEffects A Quinoline-5-Sulfonyl Fluoride (Baseline Electrophile) B EWG Installation (e.g., 8-Nitro, 8-Fluoro) A->B Synthetic Design C LUMO Lowering (Increased S(VI) Polarity) B->C Inductive/Resonance Effects D Protein Microenvironment (H-Bond Activation) C->D Target Engagement E Rapid SuFEx Click (Covalent Adduct Formation) D->E Nucleophilic Attack

Electronic activation pathway of quinoline-5-sulfonyl fluorides in SuFEx chemistry.

The Reactivity-Stability Paradox

While increasing the electrophilicity of the QSF warhead accelerates covalent bond formation with target proteins, it simultaneously compromises the hydrolytic stability of the molecule[1]. A successful covalent drug must survive the aqueous environment of the bloodstream long enough to reach its target. If the EWG is too strong (e.g., an 8-nitro substitution), the compound may undergo premature hydrolysis into an inactive sulfonic acid.

Quantitative Reactivity Profiling

To illustrate this trade-off, we summarize the structure-activity relationship (SAR) of representative 8-substituted quinoline-5-sulfonyl fluorides. The data demonstrates the inverse relationship between SuFEx reaction conversion rates and aqueous half-life.

Compound ID8-Position SubstituentHammett Constant ( σp​ )Aqueous Half-life in PBS ( t1/2​ )SuFEx Conversion (1h, Model Amine)
QSF-1 None (H)0.00> 72 hours45%
QSF-2 Fluoro (-F)+0.0668 hours62%
QSF-3 Trifluoromethyl (-CF 3​ )+0.5445 hours88%
QSF-4 Nitro (-NO 2​ )+0.78< 12 hours> 99%

Data Interpretation: QSF-3 represents an optimal "Goldilocks" zone for chemical biology applications, offering near-quantitative SuFEx conversion while maintaining sufficient hydrolytic stability for in vivo profiling.

Self-Validating Experimental Workflows

To harness the QSF scaffold effectively, researchers must employ rigorous, self-validating protocols. The following methodologies detail the synthesis, stability testing, and catalytic SuFEx coupling of QSF derivatives.

Protocol A: Organocatalytic SuFEx Click Reaction

Causality Insight: Unactivated sulfonyl fluorides react sluggishly with secondary or sterically hindered alcohols/amines. We utilize an N-heterocyclic carbene (NHC) or DBU as an organocatalyst because their exceptional basicity and nucleophilicity activate the S–F bond via transient intermediate formation, drastically accelerating the click reaction without requiring transition metals[2][4].

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under nitrogen, combine the QSF derivative (0.25 mmol) and the target nucleophile (e.g., a functionalized secondary alcohol or amine, 0.20 mmol)[5].

  • Catalyst Addition: Add the NHC precursor (11 mol%) and DBU (10 mol%) to the reaction vessel. Note: DBU acts synergistically to deprotonate the NHC precursor and activate the S-F bond[4].

  • Desiccation: Introduce 200 mg of activated 4Å molecular sieves. Self-Validation: Molecular sieves are critical; any adventitious water will compete as a nucleophile, leading to sulfonic acid byproducts[1].

  • Solvent & Reaction: Dissolve the mixture in 1.0 mL of anhydrous CH 3​ CN. Stir at room temperature for 24 hours.

  • Purification: Filter the mixture through a short pad of Celite, concentrate under reduced pressure, and purify via flash column chromatography to isolate the sulfonate ester or sulfonamide.

Protocol B: NMR-Based Hydrolytic Stability Assay

Causality Insight: Relying solely on LC-MS to monitor compound disappearance is flawed, as compounds may precipitate out of solution, yielding false-positive "degradation" rates. This NMR protocol uses an internal standard to ensure absolute mass balance, proving that the loss of the QSF peak corresponds stoichiometrically to the appearance of the sulfonic acid peak.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5.0 mg of the QSF derivative in 0.5 mL of deuterated phosphate-buffered saline (PBS, pH 7.4, prepared in D 2​ O) containing 10% DMSO- d6​ to ensure solubility.

  • Internal Standard: Add exactly 1.0 mg of 1,3,5-trimethoxybenzene as an inert internal standard.

  • Data Acquisition: Acquire 1 H and 19 F NMR spectra at t=0 . The 19 F signal for the −SO2​F group typically appears as a sharp singlet around +50 to +60 ppm.

  • Kinetic Monitoring: Incubate the NMR tube at 37 °C. Acquire spectra every 4 hours for 72 hours.

  • Validation & Analysis: Integrate the QSF peak against the internal standard. Concurrently, monitor the emergence of the sulfonic acid byproduct. If the sum of the QSF and sulfonic acid integrals deviates from the initial total mass, investigate precipitation or alternative degradation pathways.

ValidationWorkflow S1 1. QSF Derivative Synthesis S2 2. NMR Hydrolytic Stability Assay S1->S2 D1 t1/2 > 24h in PBS? S2->D1 S3 3. Model Nucleophile Kinetics D1->S3 Yes (Stable) Fail Redesign Scaffold D1->Fail No (Hydrolyzed) S4 4. Proteomic Profiling (ABPP) S3->S4 Fail->S1

Self-validating experimental workflow for screening QSF-based covalent inhibitors.

Conclusion

The rational design of quinoline-5-sulfonyl fluorides requires a meticulous balancing act. By strategically installing electron-withdrawing groups, researchers can fine-tune the LUMO of the S(VI) center, optimizing the warhead for rapid SuFEx click reactivity while preserving the hydrolytic stability necessary for complex biological environments. Employing self-validating assays ensures that the observed reactivity is a true reflection of electrophilic engagement rather than artifactual degradation, paving the way for the next generation of highly selective covalent therapeutics.

References

  • Source: nih.
  • Source: oup.
  • Source: acs.
  • Source: chemrxiv.
  • Source: researchgate.

Sources

Protocols & Analytical Methods

Method

Application Note: Targeted Protein Bioconjugation via Quinoline-5-Sulfonyl Fluoride (Q5SF) SuFEx Chemistry

Executive Summary The evolution of chemical biology demands bioconjugation strategies that transcend the non-specific, hyper-reactive nature of traditional labeling reagents (e.g., NHS esters). Sulfur(VI) Fluoride Exchan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of chemical biology demands bioconjugation strategies that transcend the non-specific, hyper-reactive nature of traditional labeling reagents (e.g., NHS esters). Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has emerged as a transformative methodology, utilizing sulfonyl fluorides as privileged, context-specific warheads[1]. This application note provides a comprehensive, self-validating protocol for utilizing Quinoline-5-Sulfonyl Fluoride (Q5SF) in targeted protein bioconjugation. By leveraging the unique physicochemical properties of the quinoline scaffold, researchers can achieve proximity-driven, site-selective labeling of native proteins for chemoproteomics, covalent inhibitor design, and therapeutic development.

Mechanistic Principles: The "Why" Behind Q5SF

To deploy Q5SF effectively, one must understand the causality of its reactivity. Q5SF operates as a dual-function probe:

  • The Quinoline Scaffold (Recognition): The bicyclic, heteroaromatic quinoline ring acts as a hydrophobic recognition element. It naturally mimics purines and pyrimidines, driving the probe to partition into nucleotide-binding pockets, kinase hinge regions, or hydrophobic protein-protein interaction (PPI) interfaces[2].

  • The Sulfonyl Fluoride Warhead (Latent Electrophile): Unlike NHS esters, the S–F bond is thermodynamically stable and highly resistant to reduction or hydrolysis in bulk aqueous media[3]. Q5SF remains completely inert until it docks into a specific protein microenvironment. Upon binding, proximal hydrogen-bond donors (such as a backbone amide) coordinate with the fluorine atom. This proximity-driven activation lowers the activation energy, triggering a rapid SuFEx reaction with a neighboring nucleophilic residue (Tyrosine, Lysine, Histidine, or Serine)[4].

SuFEx_Mechanism A Quinoline-5-Sulfonyl Fluoride (Latent Electrophile) B Protein Microenvironment (Non-covalent Binding) A->B Incubation (pH 7.4 - 8.0) C Proximity-Driven Activation (H-bond to Fluorine) B->C Target Recognition D Covalent Bioconjugate (S-N or S-O Linkage) C->D SuFEx Reaction (-HF)

Figure 1. Proximity-driven activation of Q5SF via SuFEx chemistry.

Comparative Warhead Profiling

To justify the selection of Q5SF over traditional reagents, the quantitative and qualitative traits of common bioconjugation warheads are summarized below.

Warhead TypeTarget ResiduesAqueous StabilityReactivity ProfilePrimary Application
Q5SF (SuFEx) Context-specific (Tyr, Lys, His, Ser)Excellent (Inert until activated)Proximity-drivenTargeted covalent inhibitors, chemoproteomics
Maleimide CysteineModerate (Prone to retro-Michael)Highly reactiveAntibody-Drug Conjugates (ADCs)
NHS Ester Lysine (Primary amines)Poor (Rapid hydrolysis)Highly reactiveGeneral amine labeling, crosslinking
Styryl Sulfonyl Fluoride Cysteine (Highly specific)GoodMichael addition[5]Stable Cys-specific bioconjugation

Experimental Architecture & Workflow

The following workflow is designed as a self-validating system. Each step is engineered to maximize the signal-to-noise ratio of the bioconjugation event while preserving native protein folding.

Workflow Step1 1. Reagent Preparation (10 mM Q5SF in DMSO) Step3 3. Bioconjugation Reaction (Incubate 1-4h at 25°C or 37°C) Step1->Step3 Step2 2. Protein Equilibration (1-10 µM Protein in HEPES pH 8.0) Step2->Step3 Step4 4. Quenching & Desalting (Zeba Spin Column / Dialysis) Step3->Step4 Step5 5. LC-MS/MS Analysis (Intact Mass & Peptide Mapping) Step4->Step5

Figure 2. Step-by-step experimental workflow for Q5SF-mediated protein bioconjugation.

Step-by-Step Bioconjugation Protocol

Phase 1: Reagent Preparation

Causality: Q5SF is highly hydrophobic. It must be dissolved in a polar aprotic solvent to prevent premature precipitation before it can partition into the protein's hydrophobic pockets.

  • Weigh 2.11 mg of Quinoline-5-Sulfonyl Fluoride (MW: 211.21 g/mol ).

  • Dissolve entirely in 1.0 mL of anhydrous DMSO to create a 10 mM stock solution .

  • Aliquot and store at -20°C. Note: Avoid repeated freeze-thaw cycles to prevent moisture ingress, which can slowly degrade the sulfonyl fluoride.

Phase 2: Protein Equilibration

Causality: SuFEx reactions with amines (Lys) or phenols (Tyr) require the target nucleophile to be partially deprotonated[1]. A pH of 8.0 strikes the optimal thermodynamic balance between nucleophile activation and preventing background hydrolysis.

  • Dilute your target protein to a final concentration of 1 to 10 µM .

  • Perform a buffer exchange (via dialysis or centrifugal filtration) into 50 mM HEPES, 150 mM NaCl, pH 8.0 .

  • Critical: Strictly avoid Tris or other primary amine-containing buffers, as they will act as competitive nucleophiles and quench the Q5SF probe.

Phase 3: The SuFEx Reaction
  • Add the 10 mM Q5SF stock to the protein solution to achieve a 10x to 50x molar excess (e.g., for 10 µM protein, add Q5SF to a final concentration of 100 µM - 500 µM).

  • Ensure the final DMSO concentration remains ≤ 5% (v/v) to prevent solvent-induced protein denaturation, which would destroy the binding pockets required for proximity-driven activation.

  • Incubate the reaction mixture at 25°C or 37°C for 1 to 4 hours with gentle orbital shaking.

Phase 4: Quenching and Isolation

Causality: Unreacted Q5SF must be removed before downstream denaturation (e.g., adding urea or boiling in SDS). Denaturing the protein exposes previously buried, non-target nucleophiles, leading to artifactual off-target labeling during sample preparation.

  • Terminate the reaction by passing the mixture through a pre-equilibrated Zeba™ Spin Desalting Column (7K MWCO).

  • Collect the flow-through containing the purified protein-Q5SF conjugate.

Analytical Validation & Troubleshooting

To ensure the scientific integrity of your bioconjugation, the protocol must be self-validated using Liquid Chromatography-Mass Spectrometry (LC-MS).

Intact Mass Validation

The hallmark of a successful Q5SF SuFEx reaction is a highly specific mass shift. During the reaction, the fluorine atom (19 Da) is lost as HF, and the quinoline-5-sulfonyl moiety covalently bonds to the protein.

  • Expected Mass Shift: +191.0 Da per labeling event.

  • Analyze the desalted protein via intact ESI-LC-MS. A single +191 Da peak confirms site-specific, proximity-driven labeling. Multiple +191 Da additions indicate non-specific labeling.

Troubleshooting Matrix
  • Issue: No mass shift observed.

    • Causality: The target nucleophile is either sterically inaccessible or fully protonated.

    • Solution: Increase the buffer pH to 8.5 to further deprotonate Tyrosine/Lysine residues, or extend the incubation time to 12 hours.

  • Issue: Non-specific multi-labeling (e.g., +382 Da, +573 Da).

    • Causality: The probe concentration is too high, overriding the proximity-driven requirement and forcing non-specific collisions.

    • Solution: Titrate the Q5SF equivalents down to a 2x - 5x molar excess and reduce the incubation temperature to 4°C.

References

  • Biocompatible SuFEx Click Chemistry: Thionyl Tetrafluoride (SOF4)
  • Source: MedChemComm (via NIH PMC)
  • Source: Nature Chemistry (via NIH PMC)
  • Source: RSC Chemical Biology (via NIH PMC)
  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations Source: CCS Chemistry URL

Sources

Application

Application Note: SuFEx Click Chemistry of Quinoline-5-Sulfonyl Fluoride with Phenolic Compounds

Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) has firmly established itself as a premier "click" chemistry methodology, characterized by near-perfect reaction fidelity, high yields, and exceptional functional gr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) has firmly established itself as a premier "click" chemistry methodology, characterized by near-perfect reaction fidelity, high yields, and exceptional functional group tolerance[1]. Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid hydrolysis, sulfonyl fluorides such as quinoline-5-sulfonyl fluoride possess a unique "latent reactivity." The S(VI)-F bond is thermodynamically stable, resistant to heterolytic cleavage, reduction, and aqueous hydrolysis under neutral conditions[2]. However, upon specific catalytic activation, it undergoes rapid and chemoselective exchange with nucleophiles such as phenolic compounds to form stable aryl sulfonate esters[1].

Quinoline-5-sulfonyl fluoride serves as a highly valuable electrophilic hub in medicinal chemistry. The quinoline scaffold is a privileged pharmacophore, and its conjugation with diverse phenols via SuFEx enables the rapid generation of biologically active libraries, including potential enzyme inhibitors and receptor antagonists.

Mechanistic Principles & Causality

As an application scientist, understanding the causality behind reagent selection is critical for troubleshooting and optimizing synthetic workflows. The SuFEx reaction between a sulfonyl fluoride and a phenol does not proceed spontaneously at room temperature; it requires catalytic activation to overcome the high activation energy barrier of the S-F bond[3].

  • Role of the Base Catalyst (DBU / BEMP): Strong, non-nucleophilic amidine or guanidine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are standard for this transformation[1]. DBU serves a dual purpose: it deprotonates the phenol to generate a highly nucleophilic phenolate anion, and it is hypothesized to stabilize the leaving fluoride ion through a hydrogen-bonding-like interaction in the pentacoordinate transition state[3].

  • Accelerated SuFEx (Silicon-Assisted): For sterically hindered phenols or when high-throughput reaction times are required, an "Accelerated SuFEx" protocol is preferred. This utilizes hexamethyldisilazane (HMDS) as an in situ silylating agent alongside a catalytic amount of 2-tert-butyl-1,1,3,3-tetramethylguanidine (BTMG)[4]. The driving force here is the exceptional thermodynamic affinity between silicon and fluorine. The formation of the stable Si-F bond in the byproduct acts as a thermodynamic sink, pulling the reaction forward rapidly[4].

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the optimization landscape for coupling quinoline-5-sulfonyl fluoride with a standard phenolic substrate, demonstrating the impact of catalyst selection on reaction kinetics.

EntryCatalyst (mol%)Additive (Equiv)SolventTemp (°C)TimeYield (%)
1TEA (20 mol%)NoneMeCN2524 h< 20%
2DBU (20 mol%)NoneMeCN2516 h85%
3BEMP (5 mol%)NoneMeCN252 h92%
4BTMG (5 mol%)HMDS (1.5)MeCN2515 min> 95%
5K₂CO₃ (2.0 eq)NoneDMF8012 h78%

Note: Data synthesized from standard SuFEx benchmarking studies[4][5]. BTMG/HMDS provides the optimal balance of speed and yield for library generation.

Experimental Workflows and Protocols

Self-Validating System Note: Both protocols below include built-in TLC/LC-MS monitoring steps and specific quenching mechanisms to ensure the integrity of the quinoline core and the complete removal of basic catalysts.

Protocol A: Standard DBU-Catalyzed SuFEx

Best for standard, unhindered phenolic compounds.

  • Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve the phenolic compound (1.0 mmol, 1.0 equiv) and quinoline-5-sulfonyl fluoride (1.1 mmol, 1.1 equiv) in anhydrous acetonitrile (MeCN, 5.0 mL)[5].

  • Activation: Add DBU (0.2 mmol, 20 mol%) dropwise at room temperature. The solution may exhibit a slight color change indicating phenolate formation.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor progression via LC-MS or TLC (typically 4–16 hours depending on the electronic nature of the phenol).

  • Quench & Workup: Upon complete consumption of the phenol, quench the reaction with 1M aqueous HCl (5 mL) to neutralize the DBU[5]. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (EtOAc/Hexanes).

Protocol B: Accelerated SuFEx via BTMG/HMDS

Best for high-throughput library generation or sterically hindered phenols[4][5].

  • Silylation Setup: To a solution of the phenolic compound (1.0 mmol, 1.0 equiv) in anhydrous acetonitrile (5.0 mL), add HMDS (1.5 mmol, 1.5 equiv) and BTMG (0.05 mmol, 5 mol%)[5].

  • Electrophile Addition: Immediately add quinoline-5-sulfonyl fluoride (1.1 mmol, 1.1 equiv) to the stirring mixture.

  • Rapid Coupling: Stir at room temperature. The reaction typically reaches >95% conversion within 15–30 minutes[4].

  • Workup: Quench with saturated aqueous NaHCO₃ (5 mL). Extract with Dichloromethane (3 x 10 mL). The volatile TMS-F byproduct evaporates or hydrolyzes safely during workup.

  • Isolation: Dry the organic phase over MgSO₄, filter, and concentrate. The crude product often requires minimal purification, making it ideal for direct biological screening.

Pathway Visualization

SuFEx_Pathway A Quinoline-5-sulfonyl fluoride (Latent Electrophile) D Pentacoordinate Transition State A->D Electrophilic Hub B Phenolic Compound (Nucleophile) C Catalyst Activation (DBU or BTMG/HMDS) B->C Deprotonation / Silylation C->D Nucleophilic Attack E Quinoline-5-sulfonate Ester (Target Product) D->E S-F Bond Cleavage F HF or TMS-F (Thermodynamic Sink) D->F Fluoride Elimination

Figure 1: Base-catalyzed SuFEx pathway of quinoline-5-sulfonyl fluoride and phenols.

Sources

Method

Application Notes &amp; Protocols: Synthesis and Application of Quinoline-5-Sulfonyl Fluoride as a Covalent Kinase Inhibitor Warhead

Introduction: The Rise of Covalent Kinase Inhibitors Protein kinases, a vast family of enzymes crucial for cellular signal transduction, have become premier targets for therapeutic intervention, particularly in oncology....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Covalent Kinase Inhibitors

Protein kinases, a vast family of enzymes crucial for cellular signal transduction, have become premier targets for therapeutic intervention, particularly in oncology. While traditional kinase inhibitors operate through reversible, competitive binding at the ATP pocket, a new generation of targeted covalent inhibitors (TCIs) has emerged, offering distinct advantages. By forming a stable, covalent bond with a specific amino acid residue within the target kinase, TCIs can achieve prolonged pharmacodynamic effects, high potency, and the ability to overcome acquired resistance mechanisms that plague reversible inhibitors.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved kinase inhibitors like bosutinib and lenvatinib.[1] Its favorable geometry allows for critical hydrogen bonding interactions within the kinase hinge region.[2] This guide focuses on the synthesis and application of quinoline-5-sulfonyl fluoride (QSF) as an electrophilic "warhead." The sulfonyl fluoride moiety is a highly effective electrophile for targeting nucleophilic amino acid residues.[3][4] While historically known to react with serine and tyrosine, recent chemoproteomic studies and co-crystal structures have definitively shown its ability to form a covalent bond with the conserved catalytic lysine in the ATP-binding site of numerous kinases, including EGFR and SRC.[1][5][6] This interaction provides a powerful strategy for developing potent and selective covalent kinase inhibitors.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of QSF-based inhibitors, their mechanism of action, and protocols for their characterization and biological evaluation.

Mechanism of Covalent Modification

The key to the efficacy of QSF-based inhibitors is the irreversible reaction between the sulfonyl fluoride (SO₂F) group and a nucleophilic amino acid residue within the kinase active site. Upon initial reversible binding of the quinoline scaffold within the ATP pocket, the electrophilic SO₂F "warhead" is positioned in close proximity to a suitable nucleophile. The most common target is the ε-amino group of the conserved catalytic lysine (Lys), although reactions with tyrosine (Tyr) hydroxyl groups are also well-documented.[5][7][8]

The reaction proceeds via a nucleophilic attack on the electron-deficient sulfur atom of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide (with lysine) or sulfonate ester (with tyrosine) bond. This covalent linkage permanently inactivates the kinase.

Covalent Inhibition Mechanism Inhibitor Quinoline-SO₂F Inhibitor Reversible_Complex Reversible Enzyme-Inhibitor Complex Inhibitor->Reversible_Complex Ki (Binding) Kinase_Lys Kinase + Nucleophilic Lysine (ε-NH₂) Kinase_Lys->Reversible_Complex Covalent_Complex Covalent Adduct (Inactive Kinase) Reversible_Complex->Covalent_Complex kinact (Covalent Bonding) Synthesis Workflow start 8-Hydroxyquinoline (1) step1 ClSO₃H 8-Hydroxyquinoline-5-sulfonyl Chloride (2) start->step1 step2 KF, Acetone/H₂O Quinoline-5-sulfonyl Fluoride (3) step1->step2 step3 Scaffold-NH₂ Final Covalent Inhibitor (4) step2->step3

Caption: General synthetic workflow for QSF-based covalent inhibitors.

Protocol 1.1: Synthesis of 8-Hydroxyquinoline-5-sulfonyl Chloride (2)

This protocol is adapted from established procedures for the sulfonation of quinoline derivatives. [9][10]

  • Materials:

    • 8-Hydroxyquinoline (1) (1.45 g, 10 mmol)

    • Chlorosulfonic acid (5.85 g, 50 mmol)

    • Ice

    • Dichloromethane (DCM) or Ethylene Chloride

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator.

  • Procedure:

    • Place 8-hydroxyquinoline (1) in a round-bottom flask equipped with a magnetic stir bar.

    • Cool the flask in an ice bath.

    • Slowly add chlorosulfonic acid dropwise to the flask under stirring. Caution: This reaction is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

    • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours.

    • Carefully pour the reaction mixture onto ~150 g of crushed ice.

    • Extract the aqueous mixture with DCM or ethylene chloride (3 x 50 mL).

    • Combine the organic extracts and dry over anhydrous Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 8-hydroxyquinoline-5-sulfonyl chloride (2).

    • The product can be stored under an inert atmosphere at 4-8°C and used in the next step, often without further purification. [10] Protocol 1.2: Conversion to Quinoline-5-sulfonyl Fluoride (3)

This procedure utilizes a mild and efficient halogen exchange reaction. [11]

  • Materials:

    • 8-Hydroxyquinoline-5-sulfonyl chloride (2) (1.22 g, 5 mmol)

    • Potassium fluoride (KF) (0.58 g, 10 mmol, 2 equiv.)

    • Acetone (10 mL)

    • Water (180 µL, 10 mmol, 2 equiv.)

    • Ethyl acetate

    • 10% aq. NaCl (brine)

    • Polypropylene bottle or vial, magnetic stirrer.

  • Procedure:

    • To a polypropylene vial, add KF, acetone, and the crude 8-hydroxyquinoline-5-sulfonyl chloride (2).

    • Add water to the suspension and cap the vial.

    • Stir the reaction vigorously at room temperature for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or ¹⁹F NMR until the starting sulfonyl chloride is consumed.

    • Once complete, partition the reaction mixture between ethyl acetate (50 mL) and brine (50 mL).

    • Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude quinoline-5-sulfonyl fluoride (3) can be purified by column chromatography on silica gel if necessary.

Part 2: Coupling to a Kinase-Targeting Scaffold

The final step involves forming a sulfonamide bond between the QSF warhead and a primary or secondary amine on a kinase recognition scaffold. The choice of scaffold is critical and should be based on a known reversible inhibitor of the target kinase.

Protocol 1.3: Synthesis of a Quinoline-5-sulfonamide Inhibitor (4)

This is a general procedure for coupling the sulfonyl fluoride (or the precursor sulfonyl chloride) to an amine-containing fragment. [10][12]

  • Materials:

    • Quinoline-5-sulfonyl fluoride (3) (or chloride 2) (1 mmol)

    • Amine-containing kinase scaffold (e.g., 4-amino-3-methoxyaniline) (1.2 mmol, 1.2 equiv.)

    • Anhydrous acetonitrile or DMF

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.)

    • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar).

  • Procedure:

    • Dissolve the amine-containing scaffold in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

    • Add the base (e.g., TEA).

    • Add a solution of quinoline-5-sulfonyl fluoride (3) in anhydrous acetonitrile dropwise to the mixture.

    • Stir the reaction at room temperature for 5-24 hours. The reaction progress should be monitored by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into water (50 mL).

    • Extract the product with a suitable organic solvent like ethyl acetate or chloroform (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the final covalent inhibitor (4) by silica gel column chromatography or preparative HPLC.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Characterization and Biological Evaluation

A rigorous and multi-faceted approach is required to validate the synthesis and biological activity of novel covalent inhibitors.

Biochemical and Biophysical Characterization

Protocol 2.1: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

This is the most direct method to confirm covalent modification of the target kinase.

  • Procedure:

    • Incubate the purified target kinase (e.g., 1-5 µM) with the synthesized inhibitor (10-50 µM) in an appropriate assay buffer at room temperature.

    • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction by adding formic acid.

    • Analyze the samples by LC-MS to detect the mass shift corresponding to the covalent addition of the inhibitor to the protein. The expected mass increase will be the molecular weight of the inhibitor minus the molecular weight of HF.

Protocol 2.2: Kinase Activity Assays (e.g., ADP-Glo™)

Time-dependent IC₅₀ assays are crucial for characterizing irreversible inhibitors and determining kinetic parameters.

  • Procedure:

    • Prepare a series of inhibitor dilutions.

    • Pre-incubate the kinase with each inhibitor concentration for varying periods (e.g., 15, 30, 60, 180 minutes).

    • Initiate the kinase reaction by adding the substrate and ATP.

    • Allow the reaction to proceed for a fixed time.

    • Stop the reaction and measure the amount of ADP produced using a detection reagent like ADP-Glo™.

    • Plot the IC₅₀ values against the pre-incubation time. A downward shift in IC₅₀ with increased incubation time is a hallmark of irreversible inhibition. From this data, the inactivation rate constant (k_inact) and the initial binding affinity (K_i) can be calculated.

Cellular Assays

Protocol 2.3: Cellular Target Engagement Assay

Chemoproteomic approaches can be used to assess target engagement and selectivity in a cellular context.

  • Procedure:

    • Synthesize an alkyne- or azide-functionalized version of the QSF inhibitor to serve as a probe.

    • Treat cultured cells with the probe for a defined period.

    • Lyse the cells and perform a click chemistry reaction to attach a biotin tag to the probe-modified proteins.

    • Enrich the biotinylated proteins using streptavidin beads.

    • Identify the captured proteins by on-bead digestion followed by LC-MS/MS analysis. This will reveal both the intended kinase target and potential off-targets.

Data Presentation: Representative Inhibitory Activity

The following table summarizes representative IC₅₀ values for quinoline-based kinase inhibitors, illustrating the high potency achievable with this scaffold.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Sulfonylated Indeno[1,2-c]quinolineEGFR-TK~0.6 - 10.2[4]
Quinoline-based InhibitorRIP2 Kinase1.0[13]
Quinoline-derived InhibitorWNK1 Kinase~500 - 6000[14]
Quinoline-based InhibitorEGFR Kinase~150[15]

Conclusion and Future Perspectives

The quinoline-5-sulfonyl fluoride moiety represents a versatile and potent electrophilic warhead for the design of targeted covalent kinase inhibitors. The synthetic routes to access this functionality are robust and utilize readily available starting materials. By coupling the QSF warhead to scaffolds with known kinase affinity, researchers can develop novel inhibitors capable of high potency and prolonged target engagement. The protocols outlined in this guide provide a solid foundation for the synthesis, characterization, and biological evaluation of these promising therapeutic candidates. Future work will likely focus on fine-tuning the reactivity of the sulfonyl fluoride group and exploring its application against a broader range of kinase targets and other protein families.

References

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. The Journal of Organic Chemistry. [Link]

  • CN103724263A - Preparation method of quinoline-5-sulfonyl chloride.
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. Chemical Science. [Link]

  • Sulfonyl fluoride synthesis by fluorination. Organic Chemistry Portal. [Link]

  • Synthesis of Sulfonyl Fluorides from Sulfonamides. European Journal of Organic Chemistry. [Link]

  • Facile synthesis of sulfonyl fluorides from sulfonic acids. BALL LAB. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. ResearchGate. [Link]

  • Synthesis of 4-(O-Arylsulfonyl)quinoline-5,8-quinones. Taylor & Francis Online. [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society. [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. ResearchGate. [Link]

  • A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. RSC Publishing. [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. PMC. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

  • The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. PMC. [Link]

  • New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry. [Link]

  • Sulfonylated Indeno[1,2-c]quinoline Derivatives as Potent EGFR Tyrosine Kinase Inhibitors. ACS Omega. [Link]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PMC. [Link]

  • Synthesis of Quinoline Silyloxymethylsulfones as Intermediates to Sulfonyl Derivatives. The Journal of Organic Chemistry. [Link]

  • The IC50 (μM) of the target quinoline molecules 8c and 12d against EGFR kinase activity compared to lapatinib. ResearchGate. [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. [Link]

  • Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. PMC. [Link]

  • Quinoline-derived inhibitors identified from the 210000 compound... ResearchGate. [Link]

Sources

Application

Application of quinoline-5-sulfonyl fluoride in activity-based protein profiling (ABPP)

An in-depth technical guide on the application of quinoline-5-sulfonyl fluoride (Q5SF) in Activity-Based Protein Profiling (ABPP). Executive Overview: SuFEx Chemoproteomics and the Quinoline Scaffold Activity-Based Prote...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide on the application of quinoline-5-sulfonyl fluoride (Q5SF) in Activity-Based Protein Profiling (ABPP).

Executive Overview: SuFEx Chemoproteomics and the Quinoline Scaffold

Activity-Based Protein Profiling (ABPP) relies on the deployment of electrophilic probes to interrogate the functional state of proteins within their native biological systems. Recently, Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized this field. Unlike highly reactive electrophiles (e.g., chloroacetamides) that indiscriminately alkylate accessible cysteines, sulfonyl fluorides act as "context-dependent" warheads. They remain inert in aqueous physiological environments until they bind to a specific protein pocket that catalyzes the SuFEx reaction [1].

The Causality of the Quinoline-5-Sulfonyl Fluoride (Q5SF) Scaffold: The selection of the quinoline-5-sulfonyl fluoride fragment is not arbitrary; it is driven by precise electronic and structural rationales [5]:

  • Electronic Tuning: The quinoline core is an electron-deficient heteroaromatic system. The nitrogen atom exerts an inductive electron-withdrawing effect across the fused ring system, subtly increasing the electrophilicity of the sulfonyl fluoride at the 5-position compared to a standard benzenesulfonyl fluoride.

  • Microenvironment Activation: Despite this electronic activation, the S-F bond remains hydrolytically stable. It requires desolvation and a proximity-driven pKa shift of a target nucleophile (primarily Lys, Tyr, His, or Ser) to undergo substitution [3].

  • Orientation and Recognition: The quinoline nitrogen can participate in hydrogen bonding or metal coordination within a protein pocket, acting as a recognition element that precisely vectors the sulfonyl fluoride warhead toward the target nucleophile.

SuFEx_Mechanism Q5SF Quinoline-5-Sulfonyl Fluoride (Electrophile) Microenv Protein Microenvironment (Desolvation & Orientation) Q5SF->Microenv Non-covalent Binding Nucleophile Activated Nucleophile (Lys, Tyr, His, Ser) Microenv->Nucleophile pKa Shift & Proximity Adduct Covalent Adduct (Protein-SO2-Quinoline) Nucleophile->Adduct SuFEx Reaction Leaving Fluoride Ion (Leaving Group) Nucleophile->Leaving Elimination

Fig 1: Mechanism of SuFEx activation for Q5SF within a protein microenvironment.

Comparative Warhead Dynamics

To contextualize the utility of Q5SF in library screening and target identification, it is essential to compare its reactivity profile against other standard chemoproteomic warheads. Q5SF bridges the gap between highly reactive cysteine-directed probes and highly stable, low-reactivity fluorosulfates [4].

Warhead ClassPrimary Target ResiduesIntrinsic Aqueous StabilityReactivity DriverTypical ABPP Concentration
Quinoline-5-Sulfonyl Fluoride Lys, Tyr, His, SerHigh (Days)Microenvironment SuFEx10 - 50 µM
Acrylamide CysModerate to HighMichael Addition1 - 10 µM
Chloroacetamide CysLow to ModerateSN2 Alkylation10 - 100 µM
Aryl Fluorosulfate Tyr, LysVery High (Weeks)SuFEx (Strong activation)50 - 100 µM
Sulfonyl-Triazole (SuTEx) Tyr, LysModerateTunable Leaving Group20 - 50 µM

Experimental Workflow: Competitive isoTOP-ABPP

Because Q5SF lacks an intrinsic bio-orthogonal handle (like an alkyne or azide), it is most powerfully deployed in competitive isotopic tandem orthogonal proteolysis ABPP (isoTOP-ABPP) . In this setup, live cells are treated with Q5SF to allow the fragment to covalently ligand its targets. Subsequently, a broad-spectrum alkyne-tagged probe (such as the pan-kinase sulfonyl fluoride probe XO44 [2]) is used to label all remaining unliganded pockets.

ABPP_Workflow Step1 1. In Situ Treatment (Live Cells + Q5SF / DMSO) Step2 2. Cell Lysis & Extraction (PMSF-Free Buffer) Step1->Step2 Wash & Lyse Step3 3. Universal Probe Labeling (e.g., XO44-alkyne) Step2->Step3 Normalize Proteome Step4 4. CuAAC Click Chemistry (Isotopic Biotin-Azide) Step3->Step4 Add Click Reagents Step5 5. Streptavidin Enrichment & On-Bead Digestion Step4->Step5 Precipitate & Resuspend Step6 6. LC-MS/MS Analysis (Target Identification) Step5->Step6 Elute Peptides

Fig 2: Competitive isoTOP-ABPP workflow utilizing Q5SF as a fragment competitor.

Detailed Protocol: Self-Validating Methodology

Phase 1: In Situ Labeling Scientific Rationale: SuFEx reactivity is exquisitely dependent on the 3D architecture of the protein pocket. Performing the labeling in situ (in live cells) ensures proteins are in their native conformations, preserving the desolvated microenvironments required to activate the S-F bond [2].

  • Culture target cells (e.g., HEK293T or Jurkat) to 80% confluency in 10 cm dishes.

  • Treat the "Heavy" designated cells with Q5SF (20–50 µM) and the "Light" designated cells with a DMSO vehicle control. Incubate for 2 hours at 37°C.

  • Aspirate media, wash cells gently with ice-cold PBS (3x) to halt membrane transport and remove unbound compound. Harvest cells via scraping and flash-freeze pellets in liquid nitrogen.

Phase 2: Proteome Extraction & Universal Probe Labeling Scientific Rationale: The choice of lysis buffer is critical. Do not use PMSF or AEBSF as protease inhibitors. These are themselves sulfonyl fluorides; their inclusion will irreversibly block the very serine, lysine, and tyrosine residues you are attempting to profile, resulting in catastrophic signal loss [3]. 4. Resuspend cell pellets in ice-cold DPBS containing a PMSF-free protease inhibitor cocktail. 5. Lyse cells via probe sonication (10 seconds on/off, 3 cycles, 30% amplitude) on ice. 6. Clear the lysate by ultracentrifugation (100,000 × g for 45 min at 4°C). Collect the soluble proteome and normalize protein concentrations to 2.0 mg/mL using a BCA assay. 7. Add a broad-spectrum alkyne-tagged reporter probe (e.g., XO44-alkyne at 100 µM) to both Heavy and Light lysates. Incubate for 1 hour at room temperature to label all available (uncompeted) pockets.

Phase 3: CuAAC Click Chemistry & Enrichment 8. To the lysates, append isotopically labeled, TEV-cleavable biotin-azide tags via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Add the following reagents sequentially:

  • Heavy or Light Biotin-Azide (100 µM)

  • TCEP (1 mM, freshly prepared)

  • TBTA ligand (100 µM)

  • CuSO4 (1 mM)

  • Vortex gently and react for 1 hour at room temperature.

  • Precipitate the proteome using a methanol/chloroform/water extraction to remove unreacted click reagents. Wash the protein disk twice with cold methanol.

  • Resuspend the protein pellet in 1.2% SDS in PBS with heating (90°C for 5 min). Dilute the sample with PBS to a final SDS concentration of 0.2%.

  • Add 100 µL of pre-washed streptavidin-agarose beads and rotate for 1.5 hours at room temperature to enrich labeled proteins.

Phase 4: Digestion & LC-MS/MS 13. Wash beads sequentially with 0.2% SDS/PBS, PBS, and finally LC-MS grade water. 14. Perform on-bead reduction (10 mM DTT, 30 min, 65°C) and alkylation (20 mM iodoacetamide, 30 min, dark, RT). 15. Add sequencing-grade Trypsin (2 µg) in 2M Urea/PBS and digest overnight at 37°C. 16. Wash the beads to remove non-probe-modified peptides. Elute the probe-modified peptides by incubating the beads with TEV protease (if using a TEV-cleavable tag) or via harsh acidic elution. 17. Analyze the eluate via high-resolution LC-MS/MS. Q5SF targets are identified by locating peptides that exhibit a high Light-to-Heavy (L:H) isotopic ratio (typically >3.0), indicating that Q5SF successfully outcompeted the universal probe for that specific residue.

References

  • Aromatic sulfonyl fluorides covalently kinetically stabilize transthyretin to prevent amyloidogenesis while affording a fluorescent conjugate Journal of the American Chemical Society URL:[Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes Journal of the American Chemical Society URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology Chemical Science URL:[Link]

  • Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry RSC Chemical Biology URL:[Link]

  • A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products White Rose eTheses Online URL:[Link]

Method

Application Note: Using Quinoline-5-Sulfonyl Fluoride as a Fluorescent Probe for Live-Cell Imaging

Introduction & Mechanistic Paradigm In the rapidly evolving landscape of chemical proteomics, the demand for probes that offer high spatiotemporal resolution alongside target specificity is paramount. Quinoline-5-sulfony...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Paradigm

In the rapidly evolving landscape of chemical proteomics, the demand for probes that offer high spatiotemporal resolution alongside target specificity is paramount. Quinoline-5-sulfonyl fluoride represents a sophisticated convergence of solvatochromic fluorophore design and bioorthogonal SuFEx (Sulfur(VI) Fluoride Exchange) chemistry.

Historically, fluorescent labeling in live cells relied heavily on bulky, non-covalent dyes or highly reactive electrophiles (like maleimides or sulfonyl chlorides) that suffered from rapid aqueous hydrolysis and off-target toxicity. Quinoline-5-sulfonyl fluoride overcomes these limitations. The quinoline scaffold is a highly tunable core that serves as an excellent solvatochromic fluorophore for live-cell imaging[1]. Meanwhile, the sulfonyl fluoride (SVI-F) warhead is virtually inert in aqueous environments but undergoes rapid, proximity-driven covalent conjugation when situated near specific nucleophilic residues[2].

The Causality of Target Engagement

The structural genius of this probe lies in its conditional reactivity. The S-F bond is highly resistant to spontaneous hydrolysis. However, when the quinoline moiety directs the probe into the hydrophobic pocket of a target protein (such as the ATP-binding site of a kinase), the microenvironment activates the warhead. A conserved lysine, tyrosine, or histidine residue attacks the sulfur center, expelling the fluoride ion and forming a stable, irreversible covalent bond[3]. This context-dependent reactivity ensures that the probe only labels specific targets, minimizing background noise and enabling broad-spectrum profiling in live biological systems[4].

Photophysical & Biochemical Properties

To facilitate experimental design, the quantitative and qualitative properties of quinoline-5-sulfonyl fluoride are summarized below.

PropertyValue / CharacteristicCausality & Experimental Significance
Fluorophore Core Quinoline derivativeProvides tunable, solvatochromic fluorescence; emission intensity increases upon entering hydrophobic protein pockets[1].
Reactive Warhead Sulfonyl Fluoride (SVI-F)Highly resistant to aqueous hydrolysis; ensures the probe survives intracellular transit until target engagement[2].
Target Residues Lysine, Tyrosine, HistidineEnables the broad-spectrum profiling of kinases and lipid-associated proteins via SuFEx chemistry[3].
Excitation / Emission ~350–405 nm / ~490–530 nmCompatible with standard 405 nm confocal laser lines; emission is easily separated from red/far-red organelle trackers.
Cell Permeability High (LogP ~ 2.5)Readily crosses the plasma membrane without the need for toxic permeabilization agents or electroporation[4].

Experimental Workflows & Reaction Mechanisms

The following diagrams illustrate the macro-level experimental workflow and the micro-level chemical mechanism of the probe.

Workflow A 1. Cell Preparation (Seed & Incubate) B 2. Probe Incubation (Quinoline-5-SF) A->B Add 2-10 µM Probe C 3. SuFEx Covalent Conjugation B->C Target Binding D 4. Wash Steps (Remove Unbound) C->D Stop Reaction E 5. Live-Cell Fluorescence Imaging D->E Confocal Microscopy

Fig 1. Step-by-step experimental workflow for live-cell imaging using Quinoline-5-SF.

Mechanism P Quinoline-5-SF (Weak Fluorescence) C Proximity-Driven SuFEx Reaction P->C T Target Protein (Lys/Tyr/His) T->C F Covalent Conjugate (Strong Fluorescence) C->F -HF (Fluoride Leaving Group)

Fig 2. Proximity-driven SuFEx reaction mechanism yielding a fluorescent covalent conjugate.

Self-Validating Live-Cell Imaging Protocols

As a standard of scientific integrity, a chemical probe must not simply be applied and observed; its specificity must be rigorously validated within the experiment itself. The following protocol integrates a self-validating competitive inhibition system to ensure the observed fluorescence is a direct result of covalent target engagement, rather than non-specific lipophilic accumulation.

Protocol A: Reagent Preparation
  • Reconstitution: Dissolve quinoline-5-sulfonyl fluoride in anhydrous DMSO to yield a 10 mM stock solution.

    • Causality: While sulfonyl fluorides are stable in bulk water, localized high concentrations of water in degraded DMSO can prematurely hydrolyze the warhead. Anhydrous conditions preserve the electrophilic integrity of the S-F bond.

  • Storage: Aliquot into light-blocking microcentrifuge tubes and store at -20°C.

    • Causality: Quinoline derivatives are susceptible to photobleaching and oxidative degradation upon prolonged exposure to ambient light.

Protocol B: Live-Cell Labeling & Competitive Validation
  • Cell Seeding: Seed target cells (e.g., HeLa or HEK293T) in 35 mm glass-bottom imaging dishes. Grow to 60–70% confluency.

    • Causality: Glass-bottom dishes are mandatory to minimize autofluorescence and spherical aberration during high-numerical-aperture confocal imaging.

  • Media Exchange: Wash cells twice with warm HBSS and replace with serum-free DMEM.

    • Causality: Fetal Bovine Serum (FBS) contains abundant nucleophilic proteins (such as albumin) that act as an extracellular sink, competitively reacting with the SuFEx probe and drastically reducing intracellular labeling efficiency.

  • Validation Checkpoint (Control Dish): In a parallel control dish, pre-incubate cells with 50 µM of a non-fluorescent competitive inhibitor (or a generic SVI-F warhead like PMSF) for 30 minutes.

    • Causality: This establishes a self-validating baseline. If the probe is target-specific, the competitor will occupy the active sites, preventing quinoline-5-SF binding and resulting in a dark image.

  • Probe Incubation: Add quinoline-5-SF to a final concentration of 5 µM in both the experimental and control dishes. Incubate for 45 minutes at 37°C.

    • Causality: A 45-minute window provides optimal kinetics for the proximity-driven SuFEx reaction to reach completion without inducing electrophilic stress or cytotoxicity.

Protocol C: Image Acquisition
  • Stringent Washing: Remove the probe-containing media. Wash the cells 3 times with warm HBSS containing 1% BSA, followed by 2 washes with plain HBSS.

    • Causality: The BSA wash acts as a hydrophobic "sponge" to efficiently extract non-covalently bound lipophilic probe from the plasma membrane, ensuring that only covalently conjugated fluorophores are visualized.

  • Microscopy: Transfer the dishes to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO₂).

  • Excitation/Emission: Excite the sample using a 405 nm laser line. Collect emission in the 490–530 nm window.

    • Causality: This spectral window captures the solvatochromic shift of the quinoline moiety, which brightens significantly upon entering the hydrophobic protein pocket and forming the covalent conjugate.

Troubleshooting & Optimization

ObservationPotential CauseMechanistic Solution
High Background Fluorescence Incomplete removal of unbound probe from lipid membranes.Increase the number of 1% BSA/HBSS washes. Ensure washing buffers are pre-warmed to 37°C to maintain membrane fluidity for probe extraction.
Weak Intracellular Signal Probe hydrolyzed in stock solution OR sequestered by serum proteins.Prepare a fresh stock in strictly anhydrous DMSO. Ensure the labeling incubation is performed in completely serum-free media.
Signal Present in Competitor Control Probe is accumulating in lysosomes/lipid droplets via non-covalent interactions.Lower the probe concentration (titrate down to 1–2 µM). High concentrations force off-target lipophilic partitioning.

References

  • Source: National Institutes of Health (NIH)
  • Title: Sulfur(VI)
  • Source: Journal of the American Chemical Society (ACS)
  • Title: Profiling Sulfur(VI)

Sources

Application

Application Note: Catalytic Requirements for Quinoline-5-Sulfonyl Fluoride Activation in Organic Synthesis

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocol Executive Summary & Chemical Significance The advent of Sulfur(VI) Fluor...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Drug Development Professionals Document Type: Technical Guide & Standardized Protocol

Executive Summary & Chemical Significance

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized the construction of robust covalent linkages in drug discovery and materials science[1]. Among the diverse array of SuFExable hubs, quinoline-5-sulfonyl fluoride has emerged as a privileged electrophilic warhead. Unlike traditional sulfonyl chlorides, which are prone to rapid hydrolysis and off-target reactivity, sulfonyl fluorides exhibit exceptional thermodynamic stability and resistance to heterolytic reduction[2].

The quinoline-5-sulfonyl fluoride scaffold is particularly valuable in chemical proteomics and targeted covalent inhibitor (TCI) design. The heteroaromatic quinoline ring provides a versatile pharmacophore capable of engaging in π−π stacking and hydrogen bonding within protein active sites, while the latent sulfonyl fluoride group selectively captures nucleophilic amino acid residues (e.g., tyrosine, lysine, serine) upon proximity-driven activation[3]. However, realizing the full synthetic utility of this reagent in vitro requires precise catalytic activation to overcome the high activation energy barrier of the S–F bond[1].

Mechanistic Causality in S(VI) Fluoride Activation

The inert nature of the S–F bond in quinoline-5-sulfonyl fluoride dictates that spontaneous reactions with nucleophiles are exceedingly slow at room temperature. To facilitate nucleophilic substitution, the reaction must be catalyzed via one of two primary mechanistic pathways: Nucleophile Activation (Base Catalysis) or Electrophile Activation (Lewis Acid Catalysis) [4][5].

Base-Mediated Nucleophile Activation

Organosuperbases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) are the gold standards for SuFEx reactions involving aryl silyl ethers and phenols[6][7].

  • Causality: The base catalyst does not primarily attack the sulfur center; rather, it deprotonates or forms a strong hydrogen-bond complex with the incoming nucleophile. This significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the nucleophile. Furthermore, in silyl ether couplings, bifluoride intermediates ( [FHF]− ) often form, acting as autocatalytic fluoride shuttles that facilitate the cleavage of the Si–O bond[5][8].

Lewis Acid-Mediated Electrophile Activation

For less acidic nucleophiles like aliphatic amines, base catalysis is often inefficient. In these scenarios, Lewis acids such as Calcium triflimide ( Ca(NTf2​)2​ ) are employed[1][4].

  • Causality: The calcium ion coordinates to the oxygen or fluorine atoms of the sulfonyl group, withdrawing electron density and lowering the Lowest Unoccupied Molecular Orbital (LUMO) of the sulfur center. Expert Insight: When using quinoline-5-sulfonyl fluoride, the basic nitrogen of the quinoline ring can competitively coordinate with the Lewis acid. Therefore, a slightly higher catalyst loading (up to 20 mol%) may be required compared to simple benzenesulfonyl fluorides to ensure sufficient S–F bond polarization.

Activation_Mechanism QSF Quinoline-5-Sulfonyl Fluoride (Inert S-F Bond) LewisCat Lewis Acid Catalysis (Ca(NTf2)2) S-F Bond Polarization QSF->LewisCat Nuc Nucleophile (R-OH, R-NH2, R-OSiR3) BaseCat Base Catalysis (DBU/BEMP) Nucleophile Deprotonation Nuc->BaseCat ActNuc Activated Nucleophile (Enhanced HOMO) BaseCat->ActNuc ActElec Activated Electrophile (Lowered LUMO) LewisCat->ActElec TS Pentacoordinate S(VI) Transition State ActNuc->TS ActElec->TS Product Sulfonylated Product (Covalent Linkage) TS->Product

Fig 1. Divergent catalytic activation pathways for SuFEx-mediated S-F bond cleavage.

Quantitative Comparison of Catalytic Systems

Selecting the appropriate catalyst is strictly dictated by the nature of the nucleophile. Table 1 summarizes the optimal catalytic systems for quinoline-5-sulfonyl fluoride activation.

Table 1: Catalytic Requirements for SuFEx Coupling

Catalyst SystemCatalyst Type pKa​ (MeCN)Target NucleophilesOptimal LoadingMechanistic Role
DBU Amidine Base~24.3Aryl silyl ethers, Phenols10–20 mol%Deprotonates/H-bonds nucleophile; facilitates [FHF]− formation[6].
BEMP Phosphazene~27.6Sterically hindered ethers5–10 mol%Stronger basicity drives equilibrium for unreactive substrates[7].
Ca(NTf2​)2​ Lewis AcidN/AAliphatic/Aryl Amines15–20 mol%Coordinates to S=O/S-F, increasing sulfur electrophilicity[4].
KHF2​ (aq) Bifluoride SaltN/ASilyl ethers (biphasic)2.0 equivActs as a direct fluoride source/trap, driving Si-F formation[8].

Standardized Experimental Protocols

The following protocols are designed as self-validating systems . By integrating 19F NMR tracking, researchers can definitively confirm the consumption of the starting material without relying solely on TLC, which can be ambiguous for polar sulfonamides.

Protocol A: Base-Catalyzed Synthesis of Quinoline-5-Sulfonates (Phenol Coupling)

Optimized for the generation of chemical probes and building blocks.

Reagents:

  • Quinoline-5-sulfonyl fluoride (1.0 equiv, 0.5 mmol)

  • Aryl silyl ether or Phenol (1.1 equiv, 0.55 mmol)

  • DBU (0.2 equiv, 0.1 mmol)

  • Anhydrous Acetonitrile (MeCN) (2.0 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar. Backfill with inert Argon gas.

  • Substrate Loading: Dissolve quinoline-5-sulfonyl fluoride (113.6 mg, 0.5 mmol) and the aryl silyl ether (0.55 mmol) in 2.0 mL of anhydrous MeCN.

  • Catalyst Initiation: Inject DBU (15 μ L, 0.1 mmol) dropwise into the stirring solution at room temperature. Causality note: A slight exotherm may occur as the base-nucleophile complex forms.

  • Reaction Monitoring (Self-Validation): Stir the reaction at room temperature. After 2 hours, withdraw a 50 μ L aliquot, dilute in CDCl3​ , and acquire a 19F NMR spectrum.

    • Validation Check: The starting material exhibits a sharp singlet at ~+60 to +67 ppm [9]. The reaction is complete when this peak disappears and a new peak corresponding to the silyl fluoride byproduct (e.g., TMS-F at ~-157 ppm) emerges.

  • Quenching & Workup: Concentrate the mixture under reduced pressure. Redissolve the crude residue in Ethyl Acetate (15 mL) and wash sequentially with 0.1 M HCl (to remove DBU and protonate the quinoline ring temporarily), saturated NaHCO3​ , and brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Lewis Acid-Catalyzed Synthesis of Quinoline-5-Sulfonamides (Amine Coupling)

Optimized for late-stage functionalization with aliphatic amines.

Reagents:

  • Quinoline-5-sulfonyl fluoride (1.0 equiv, 0.5 mmol)

  • Aliphatic Amine (1.2 equiv, 0.6 mmol)

  • Ca(NTf2​)2​ (0.2 equiv, 0.1 mmol)

  • DABCO (0.5 equiv, 0.25 mmol) - Optional, acts as an HF scavenger[10].

  • Anhydrous Toluene or DCE (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Activation: In an argon-purged vial, add Ca(NTf2​)2​ (59.8 mg, 0.1 mmol). Heat gently under vacuum to ensure complete removal of moisture, then cool to room temperature.

  • Reagent Addition: Add quinoline-5-sulfonyl fluoride (113.6 mg, 0.5 mmol) and anhydrous Toluene (2.0 mL). Stir for 5 minutes to allow calcium coordination to the sulfonyl/quinoline heteroatoms.

  • Amine Introduction: Add the aliphatic amine (0.6 mmol) and DABCO (28 mg, 0.25 mmol).

  • Thermal Activation: Heat the reaction mixture to 80 °C. Causality note: Elevated temperatures are required because the calcium-quinoline coordination complex must remain dynamic enough to allow nucleophilic attack at the sulfur center.

  • Workup: Once 19F NMR confirms the disappearance of the +60 ppm signal (typically 12-24 hours), cool to room temperature, dilute with Dichloromethane (DCM), and wash with water to remove calcium salts. Purify via chromatography.

Experimental_Workflow S1 1. Preparation Inert Atmosphere S2 2. Catalyst DBU or Ca(NTf2)2 S1->S2 S3 3. Reagents Q-5-SO2F + Nucleophile S2->S3 S4 4. Monitoring 19F NMR (~60 ppm) S3->S4 S5 5. Workup Aqueous Extraction S4->S5 S6 6. Isolation Chromatography S5->S6

Fig 2. Standardized self-validating workflow for quinoline-5-sulfonyl fluoride SuFEx coupling.

Troubleshooting & Optimization

  • Incomplete Reaction (Stalled at <50% conversion): If using a Lewis acid, the quinoline nitrogen may be sequestering the catalyst. Solution: Increase Ca(NTf2​)2​ loading to 30 mol%, or switch to a highly polar solvent like DMF to disrupt stable off-target chelation.

  • Degradation of Product: Sulfonyl fluorides are stable, but the resulting sulfonates can sometimes act as alkylating agents if the nucleophile was a simple aliphatic alcohol. Solution: Store purified sulfonates at -20 °C under argon.

  • Poor Solubility: Quinoline-5-sulfonyl fluoride has moderate solubility in non-polar solvents. Solution: Utilize DCE or MeCN as standard solvents to ensure homogenous catalysis.

Sources

Technical Notes & Optimization

Troubleshooting

SuFEx Technical Support Center: Optimizing DBU Catalyst Concentration for Quinoline-5-Sulfonyl Fluoride (QSF) Reactions

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into Sulfur(VI) Fluoride E...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers and drug development professionals with field-proven insights into Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Heterocyclic sulfonyl fluorides, such as quinoline-5-sulfonyl fluoride (QSF), present unique reactivity challenges. This guide offers causal troubleshooting, self-validating protocols, and mechanistic clarity to help you optimize 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) catalyst concentrations and achieve quantitative yields.

I. Diagnostic Workflow for QSF SuFEx Reactions

Before adjusting your reaction parameters, use the following decision tree to diagnose the root cause of stalled reactions or degraded products.

Workflow Start Reaction Stalled: QSF + Nucleophile CheckDBU Is DBU < 10 mol%? Start->CheckDBU IncDBU Increase DBU to 20% OR add 1 eq HMDS CheckDBU->IncDBU Yes CheckDegrad Is degradation/hydrolysis observed at >20% DBU? CheckDBU->CheckDegrad No Success Product Isolated (High Yield) IncDBU->Success Monitor via LC-MS SwitchCat Switch to 5 mol% BTMG (Accelerated SuFEx) CheckDegrad->SwitchCat Yes CheckDegrad->Success No SwitchCat->Success 5 mins at RT

Diagnostic decision tree for optimizing DBU concentration in QSF SuFEx reactions.

II. Troubleshooting Guide & Mechanistic FAQs

Q1: Why is my QSF reaction stalling at the standard 5 mol% DBU loading? Causality & Experience: In classical SuFEx click chemistry, the reactivity of the S(VI)-F bond dictates the required catalyst concentration. The 1 is generally iminosulfur oxydifluorides > sulfonyl fluorides > fluorosulfates[1]. Aromatic heterocyclic sulfonyl fluorides like QSF are particularly challenging substrates. They require a higher activation energy to facilitate the transition of fluoride from a stable covalent bond to a leaving group[2]. At only 5 mol%, the thermodynamic barrier for S-F cleavage is not adequately overcome by the low concentration of the active bifluoride intermediate, leading to stalled reactions. Traditionally,1 to drive these specific hubs to completion[1].

Q2: I increased DBU to 30 mol% to force the reaction, but now I'm observing poor yields and degradation. What is happening mechanistically? Causality & Experience: While higher DBU concentrations can drive the S-F exchange, excessive amidine base introduces competing destructive pathways. DBU is 3 under extended reaction times[3]. Furthermore, an overabundance of base can lead to the undesired hydrolysis of the sulfonyl fluoride hub itself into an unreactive sulfonic acid, or trigger off-target nucleophilic attacks on the electron-deficient quinoline ring. The goal is to balance the 4 without flooding the system with excess free base[4].

Q3: How can I achieve complete conversion of QSF without resorting to >20 mol% DBU? Causality & Experience: To bypass the need for high DBU concentrations, you should employ Accelerated SuFEx Click Chemistry (ASCC) conditions. Adding 1.0 equivalent of hexamethyldisilazane (HMDS) acts as an in situ silylating agent. HMDS synergizes with DBU to rapidly stabilize the departing fluoride ion, allowing 2 even at 20 mol%[2]. Alternatively, switching the catalyst to Barton's hindered guanidine base (BTMG, pKaH ~26 in MeCN) provides a superior balance of reactivity and selectivity compared to DBU (pKaH = 24.3), enabling quantitative yields at just 2[2].

III. Mechanistic Pathway of QSF Activation

Mechanism QSF Quinoline-5-Sulfonyl Fluoride (QSF) Complex [DBU-H]+ [F]- Bifluoride Intermediate QSF->Complex S-F Activation DBU DBU Catalyst DBU->Complex Fluoride Transit Product Sulfonate Ester S-O Linkage Complex->Product Nucleophilic Substitution Nucleophile Ar-OH + HMDS (In situ Silylation) Nucleophile->Product R3Si+ Assistance

Mechanistic pathway of DBU-catalyzed SuFEx activation of quinoline-5-sulfonyl fluoride.

IV. Quantitative Optimization Metrics

The following table summarizes the causal relationship between catalyst loading, additives, and reaction outcomes for heterocyclic sulfonyl fluorides like QSF.

Catalyst SystemLoading (mol%)AdditiveReaction TimeTypical YieldMechanistic Observation / Drawback
DBU 5%None> 24 hours< 20%Insufficient S-F activation barrier clearance. Reaction stalls.
DBU 20–30%None2–4 hours60–70%High risk of DBU hydrolysis and QSF degradation. Difficult purification.
DBU 20%HMDS (1.0 eq)10–30 mins> 95%In situ silylation accelerates leaving group transit. Highly efficient.
BTMG 5%HMDS (1.0 eq)< 5 mins> 99%Optimal balance of basicity and nucleophilicity. Volatile byproducts.

V. Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol for the Accelerated SuFEx Coupling of QSF incorporates built-in validation checks at each critical step.

Materials: Quinoline-5-sulfonyl fluoride (1.0 equiv), Aryl alcohol nucleophile (1.0 equiv), HMDS (1.0 equiv), DBU (20 mol%) or BTMG (5.0 mol%), Anhydrous Acetonitrile (0.1 M).

Step 1: Preparation of the Reaction Mixture

  • Action: Dissolve QSF (1.0 equiv) and the aryl alcohol (1.0 equiv) in anhydrous acetonitrile to a concentration of 0.1 M.

  • Causality: Anhydrous conditions prevent the premature hydrolysis of the catalyst or the sulfonyl fluoride hub.

  • Validation Check: The solution must remain clear. Any immediate precipitation or cloudiness suggests moisture contamination or degraded starting materials.

Step 2: Addition of the Catalyst System

  • Action: Add HMDS (1.0 equiv) to the stirring solution, immediately followed by the catalyst (DBU at 20 mol% or BTMG at 5 mol%).

  • Causality: HMDS acts as an in situ silylating agent. It generates a transient silyl ether intermediate that is highly responsive to amidine base activation, drastically lowering the activation energy required for S-F cleavage[2].

  • Validation Check: A slight exotherm may be observed upon catalyst addition, confirming the rapid onset of the acid-base and silylation interactions.

Step 3: Reaction Monitoring

  • Action: Stir the reaction at room temperature for 5 to 30 minutes.

  • Causality: The accelerated kinetics provided by the HMDS additive eliminate the need for prolonged heating, protecting the quinoline core from side reactions.

  • Validation Check: Monitor the reaction via LC-MS. The complete disappearance of the QSF peak (m/z corresponding to [M+H]+) and the appearance of the TMS-fluoride byproduct peak strongly validate that the S-F bond has been successfully activated and cleaved.

Step 4: Quenching and Purification

  • Action: Concentrate the reaction mixture under reduced pressure and purify directly via a short silica gel plug (eluting with EtOAc/Hexanes).

  • Causality: Because the catalyst loading is low and the byproducts (TMS-F, TMS-OH) are highly volatile, you can bypass harsh aqueous workups. This prevents late-stage hydrolysis of the newly formed sulfonate ester[2].

  • Validation Check: The isolated product should present as a single spot on TLC, confirming the chemoselectivity of the S-O linkage formation without quinoline ring degradation.

VI. References

  • Title: Accelerated SuFEx Click Chemistry For Modular Synthesis Source: PMC / NIH URL:

  • Title: Sulfur fluoride exchange Source: PMC / NIH URL:

  • Title: Modular synthesis of functional libraries by accelerated SuFEx click chemistry Source: Chemical Science (RSC Publishing) URL:

  • Title: SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase Source: PNAS URL:

  • Title: SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction Source: Sigma-Aldrich URL:

Sources

Optimization

Flash chromatography purification techniques for quinoline-5-sulfonyl fluoride derivatives

Welcome to the SuFEx (Sulfur(VI) Fluoride Exchange) Hub Purification Support Center. This guide provides researchers and drug development professionals with field-proven, self-validating strategies for isolating quinolin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SuFEx (Sulfur(VI) Fluoride Exchange) Hub Purification Support Center. This guide provides researchers and drug development professionals with field-proven, self-validating strategies for isolating quinoline-5-sulfonyl fluoride derivatives.

The Chemistry of the Problem (Causality & Principles)

Purifying quinoline-5-sulfonyl fluorides via normal-phase flash chromatography presents a unique chemical paradox:

  • The Quinoline Challenge: The basic quinoline nitrogen (pKa ~4.9) interacts strongly with the acidic silanol groups (Si-OH, pKa ~4.5–5.5) present on standard bare silica gel. This acid-base interaction leads to severe peak tailing, broad elution bands, and irreversible sample adsorption.

  • The SuFEx Advantage: To prevent tailing, basic modifiers (like amines) must be added to the mobile phase. Historically, sulfonyl chlorides would instantly degrade in the presence of amines and silica. However, SuFEx chemistry relies on the remarkable thermodynamic stability of the S(VI)–F bond. Sulfonyl fluorides are exceptionally stable and are completely inert to secondary and tertiary amines at room temperature unless a specific SuFEx catalyst (e.g., DBU, BEMP) is introduced[1]. Furthermore, aryl sulfonyl fluorides exhibit exceptional hydrolytic stability under both physiological and standard chromatographic conditions[2].

Understanding this causality allows us to confidently use basic modifiers to mask silica silanols without risking the degradation of the sulfonyl fluoride warhead.

Troubleshooting FAQs

Q: My quinoline-5-sulfonyl fluoride streaks down the column and my recovery is <50%. How do I fix this? A: This is classic silanol-induced tailing. Add 1% to 2% (v/v) Triethylamine (TEA) to your mobile phase (e.g., Hexane/Ethyl Acetate + 1% TEA). The TEA competitively binds to the acidic silanol sites on the silica, effectively neutralizing the surface. Because sulfonyl fluorides require catalytic activation to undergo nucleophilic substitution, your –SO₂F group will remain completely intact[1].

Q: Can I use methanol as a polar modifier to push the compound off the column faster? A: Use caution. While aryl sulfonyl fluorides are generally stable in protic solvents[2], the combination of a high-surface-area silica matrix, a basic modifier (TEA), and methanol can induce slow solvolysis if the compound is left on the column for extended periods. If a stronger eluent is required, switch to an amine-functionalized (NH₂) silica column and use a Dichloromethane (DCM) / Isopropanol gradient to minimize residence time.

Q: How do I separate my product from unreacted quinoline-5-sulfonic acid? A: Sulfonic acids are highly polar and will remain permanently at the baseline (Rf = 0) in standard normal-phase systems (e.g., Hexane/EtOAc). A simple step gradient will rapidly elute the lipophilic sulfonyl fluoride while retaining the acid on the silica.

Q: I synthesized the sulfonyl fluoride from a sulfonyl chloride precursor. How do I separate the two if the reaction didn't go to completion? A: Sulfonyl chlorides degrade rapidly on standard silica gel. If you must separate a mixture of the two, use Neutral Alumina as your stationary phase. Alumina prevents the acid-catalyzed hydrolysis of the chloride, allowing for a cleaner separation based on subtle polarity differences before the chloride degrades into a streaking sulfonic acid.

Chromatographic Decision Workflow

G Start Crude Quinoline-5-Sulfonyl Fluoride CheckImp Identify Major Impurities Start->CheckImp ImpAcid Sulfonic Acid / Salts CheckImp->ImpAcid Highly Polar ImpCl Sulfonyl Chloride CheckImp->ImpCl Reactive Silica Bare Silica + 1% TEA (Masks Silanols) ImpAcid->Silica Alumina Neutral Alumina (Prevents Hydrolysis) ImpCl->Alumina Tailing Is Tailing Still Observed? Silica->Tailing Alumina->Tailing NH2 Switch to NH2-Silica Tailing->NH2 Yes Success Concentrate Fractions (Pure SuFEx Hub) Tailing->Success No NH2->Success

Caption: Decision tree for optimizing flash chromatography of quinoline-5-sulfonyl fluorides.

Phase & Modifier Selection Data

To ensure a self-validating approach to your purification, consult the table below to match your specific crude mixture with the optimal chromatographic system.

Stationary PhaseMobile Phase ModifierQuinoline Tailing–SO₂F StabilityRecommended Use Case
Bare Silica (Standard) NoneSevereExcellentNon-basic SuFEx hubs (Control)
Bare Silica 1% v/v TEAMinimalExcellentStandard quinoline-5-sulfonyl fluorides
NH₂-Functionalized Silica NoneNoneGoodHighly basic or acid-sensitive derivatives
Neutral Alumina NoneModerateExcellentMixtures containing sulfonyl chlorides

Optimized Experimental Protocol

Step-by-Step Methodology for TEA-Modified Flash Chromatography

  • Solvent Preparation: Prepare a mobile phase gradient system of Hexanes and Ethyl Acetate. Add exactly 1% (v/v) Triethylamine (TEA) to both solvent reservoirs. Mix thoroughly.

  • Column Equilibration (Critical Step): Flush a standard bare silica column with 3 to 5 column volumes (CV) of the TEA-modified starting solvent (e.g., 90:10 Hexane/EtOAc + 1% TEA).

    • Causality: This pre-saturates the acidic silanol sites with the tertiary amine, creating a neutral surface that prevents the quinoline nitrogen from binding during the run.

  • Sample Loading: Due to the poor solubility of quinoline derivatives in hexanes, dissolve your crude mixture in a minimum volume of Dichloromethane (DCM). Add a small amount of bare silica gel (approx. 3x the mass of your crude) and evaporate to dryness under reduced pressure to create a free-flowing dry-load powder. Load this evenly onto the top of the equilibrated column.

  • Gradient Elution: Run the gradient from 10% to 50% Ethyl Acetate over 10–15 CVs. Monitor the elution via UV absorption (typically 254 nm). The quinoline-5-sulfonyl fluoride will elute as a sharp, symmetrical peak due to the silanol masking.

  • Fraction Concentration: Pool the product-containing fractions. Evaporate under reduced pressure at a water bath temperature of ≤40°C. The isolated sulfonyl fluoride product is highly stable on the benchtop and will not degrade during standard rotary evaporation[3].

References

1.[1] Title: Sulfur Fluoride Exchange (SuFEx) - M.-C. Giel, CJ Smedley, and JE Moses Source: Thieme Connect (Science of Synthesis) URL: 1

2.[3] Title: 4 - Organic Syntheses Procedure (Sulfonyl Fluorides) Source: Organic Syntheses URL: 3

3.[2] Title: An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry Source: Molecular Pharmaceutics (ACS Publications) URL: 2

Sources

Troubleshooting

Technical Support Center: Quinoline-5-Sulfonyl Fluoride (QSF) Stability &amp; Optimization

Welcome to the Technical Support Center for Quinoline-5-Sulfonyl Fluoride (QSF). As a highly versatile sulfur(VI) fluoride exchange (SuFEx) hub, QSF is widely used in chemical biology, protein labeling, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline-5-Sulfonyl Fluoride (QSF). As a highly versatile sulfur(VI) fluoride exchange (SuFEx) hub, QSF is widely used in chemical biology, protein labeling, and drug development. However, balancing its unique reactivity with aqueous stability requires precise control over environmental conditions. This guide provides causal explanations, troubleshooting steps, and self-validating protocols to optimize your QSF workflows.

QSF_Workflow QSF Quinoline-5-Sulfonyl Fluoride Acidic Acidic Media (pH < 6.0) QSF->Acidic Decrease pH Neutral Neutral Media (pH 6.5 - 7.5) QSF->Neutral Buffer at pH 7.0 Basic Basic Media (pH > 8.0) QSF->Basic Increase pH Protonation Quinoline N-Protonation (Solubility ↑, Reactivity ↓) Acidic->Protonation Temp: 4-25°C SuFEx SuFEx Click Reaction (Optimal Target Binding) Neutral->SuFEx Temp: 25-37°C Hydrolysis Rapid Hydrolysis (Inactive Sulfonic Acid) Basic->Hydrolysis Temp > 37°C

Logical workflow of Quinoline-5-Sulfonyl Fluoride stability across pH conditions.

Core Principles: The Causality of QSF Stability

Q: Why does the stability of Quinoline-5-sulfonyl fluoride fluctuate drastically across different pH buffers? A: The stability of the sulfonyl fluoride (S-F) bond is governed by a unique balance of thermodynamic resistance and susceptibility to specific nucleophiles. Unlike sulfonyl chlorides, the S-F bond undergoes heterolytic cleavage and is highly resistant to reduction and thermolysis[1]. However, its stability is highly pH-dependent:

  • Alkaline Conditions (pH > 8.0): The concentration of hydroxide ions (OH⁻) increases. Hydroxide is a strong, hard nucleophile that readily attacks the highly electrophilic sulfur(VI) center, accelerating hydrolysis to form an inactive sulfonic acid. Studies show that the half-life of aryl sulfonyl fluorides decreases approximately 2-fold when shifting from pH 7.0 to pH 8.0[2].

  • Acidic Conditions (pH < 6.0): The quinoline nitrogen (pKa ~4.9) becomes protonated. While this enhances aqueous solubility, the resulting positive charge withdraws electron density from the aromatic ring. This inductive effect can alter the electrophilicity of the S-F bond, potentially reducing its chemoselectivity in downstream SuFEx reactions.

  • Neutral Conditions (pH 6.5 - 7.5): This is the optimal window. The special nature of the fluoride-proton interaction stabilizes the leaving group in water, affording robust chemistry in aqueous environments without premature degradation[1].

Q: How does temperature synergize with pH to induce QSF degradation? A: The hydrolysis of aryl sulfonyl fluorides follows pseudo-first-order kinetics[3]. Elevated temperatures provide the activation energy required to overcome the kinetic barrier of S-F bond cleavage. While QSF is thermodynamically stable at 25°C, raising the temperature to 37°C in slightly basic media (e.g., pH 7.4 - 8.0) exponentially increases the rate of hydroxide attack, drastically reducing the functional half-life of the probe[4].

Quantitative Stability Profile

The following table summarizes the expected half-lives of aryl sulfonyl fluorides (analogous to QSF) under various environmental conditions to guide your assay design.

Buffer pHIncubation Temperature (°C)Estimated Half-Life (t½)Primary Degradation Pathway
6.0 (Acidic)25> 120 hoursNegligible (Protonation dominant)
7.0 (Neutral)25> 100 hoursNegligible
7.4 (Physiological)3735 – 90 hoursSlow Hydrolysis
8.0 (Mildly Basic)25~ 27 hoursHydroxide Attack
10.0 (Highly Basic)25< 1 hourRapid Hydrolysis

(Data extrapolated from comprehensive profiling of sulfur(VI) fluorides[2] and metabolic stability investigations[4])

Troubleshooting Guide & FAQs

Issue: Complete loss of QSF activity during overnight incubation in biochemical assays.

  • Diagnosis: Hydrolytic degradation due to alkaline buffer conditions (e.g., Tris buffer at pH 8.5) combined with elevated incubation temperatures (37°C).

  • Solution:

    • Shift to a neutral buffer system (e.g., HEPES or PBS at pH 7.0 - 7.4).

    • If basic pH is mandatory for target protein activity, reduce the incubation temperature to 25°C to kinetically slow the hydrolysis rate.

    • Prepare fresh working solutions immediately before the experiment; do not store QSF in aqueous buffers for extended periods[5].

Issue: QSF precipitates upon addition to the aqueous reaction mixture, mimicking "instability."

  • Diagnosis: The hydrophobic nature of the unprotonated quinoline ring limits aqueous solubility at neutral/basic pH, leading to localized supersaturation and precipitation.

  • Solution:

    • Prepare a concentrated stock solution in a dry, water-miscible organic solvent (e.g., anhydrous DMSO or Acetonitrile).

    • Ensure the final concentration of the organic solvent in your assay is at least 1-5% (v/v).

    • Add the stock solution dropwise while vigorously vortexing the buffer to ensure rapid and even dispersion[5].

Issue: Inconsistent SuFEx labeling of target proteins across different batches.

  • Diagnosis: Pre-hydrolysis of the QSF stock solution due to moisture absorption in the DMSO stock over time.

  • Solution: Store QSF stocks in single-use aliquots at -20°C over molecular sieves. Always use anhydrous solvents to prevent premature fluoride-proton interactions.

Self-Validating Experimental Protocol

To definitively determine if your specific assay conditions are causing QSF degradation, utilize this self-validating HPLC methodology.

Protocol: HPLC-Based Determination of QSF Hydrolytic Half-Life

Causality & Validation: This protocol utilizes an inert internal standard (4-methylbiphenyl) to normalize peak areas. This ensures that any observed decrease in the QSF peak is strictly due to chemical hydrolysis, eliminating false positives caused by compound precipitation or HPLC injection volume errors. Furthermore, an acidic quench is used to instantly halt hydroxide-mediated degradation at precise time points[4].

Step 1: Stock Preparation

  • Prepare a 10 mM stock of QSF in anhydrous DMSO.

  • Prepare a 10 mM stock of the internal standard (IS), 4-methylbiphenyl, in anhydrous DMSO.

  • Negative Control Validation: Prepare a vial with 980 µL anhydrous DMSO, 10 µL QSF stock, and 10 µL IS stock to establish the non-hydrolytic baseline (t=0 validation).

Step 2: Buffer Incubation

  • In a glass vial, mix 980 µL of your target aqueous assay buffer (e.g., 0.1 M PBS, pH 7.4) and 10 µL of the IS stock.

  • Pre-equilibrate the vial to your target experimental temperature (e.g., 37°C) in a thermoshaker.

  • Initiate the reaction (t=0) by adding 10 µL of the QSF stock (Final concentration: 100 µM QSF, 100 µM IS, 2% DMSO). Vortex immediately for 5 seconds.

Step 3: Time-Course Sampling & Quenching

  • At defined intervals (t = 0, 1, 2, 4, 8, and 24 hours), extract a 50 µL aliquot from the reaction vial.

  • Immediately quench the aliquot by mixing it with 50 µL of ice-cold acetonitrile containing 0.1% trifluoroacetic acid (TFA). Note: The acidic shift protonates available hydroxide ions, instantly arresting the heterolytic cleavage of the S-F bond.

Step 4: HPLC Analysis

  • Inject 10 µL of the quenched sample onto a C18 reverse-phase analytical column.

  • Elute using a standard linear gradient of Water/Acetonitrile (both supplemented with 0.1% TFA) over 15 minutes.

  • Monitor UV absorbance at 254 nm to detect the quinoline chromophore.

Step 5: Data Processing & Half-Life Calculation

  • For each time point, calculate the ratio of the QSF peak area to the IS peak area.

  • Plot the natural logarithm, ln(Area Ratio), against Time (hours).

  • The slope of the linear regression represents the pseudo-first-order rate constant ( kobs​ ). Calculate the half-life using the formula: t1/2​=0.693/kobs​ [3].

References

  • Zheng, Q., et al. "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." PMC - NIH.[Link]

  • Matesic, L., et al. "An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry." Molecular Pharmaceutics - ACS Publications. [Link]

  • D'Amico, M., et al. "The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH." Organic Letters - ACS Publications.[Link]

Sources

Optimization

SuFEx-Fluor™ Technical Support Center: Troubleshooting Quinoline-5-Sulfonyl Fluoride Conjugates

Welcome to the Technical Support Center for Quinoline-5-Sulfonyl Fluoride (Q-5-SF) bioconjugation. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoline-5-Sulfonyl Fluoride (Q-5-SF) bioconjugation. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals resolve signal-to-noise issues in fluorogenic assays.

While Q-5-SF is a powerful warhead for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, achieving a pristine background requires a deep understanding of its reaction kinetics, electronic properties, and environmental sensitivities.

Section 1: Mechanistic Diagnostics (FAQ)

Q: Why does my Q-5-SF probe exhibit high background fluorescence even before target binding? A: Q-5-SF is designed as a fluorogenic "turn-on" probe. In its unreacted state, the highly electron-withdrawing sulfonyl fluoride ( −SO2​F ) group quenches the quinoline fluorophore via Photoinduced Electron Transfer (PET). Upon a successful SuFEx reaction with a target nucleophile, the formation of a sulfonate ester alters the electronic state, restoring fluorescence and eliminating the need for washout steps[1].

However, background fluorescence arises through two primary failure modes:

  • Hydrolysis: If the S(VI)-F bond hydrolyzes in aqueous buffers to form quinoline-5-sulfonic acid, the PET quenching effect is permanently abolished, resulting in a false-positive fluorescent signal[2].

  • Hydrophobic Intercalation: The quinoline core is highly hydrophobic. It can intercalate into the hydrophobic pockets of off-target proteins (e.g., BSA), leading to an environment-induced fluorescence enhancement without any covalent SuFEx conjugation[1].

Q: How does non-specific SuFEx reactivity contribute to background, and how do I control it? A: Sulfonyl fluorides are privileged warheads capable of labeling tyrosine, lysine, serine, and histidine residues[2]. While they are highly stable compared to traditional NHS esters, elevated pH (>8.0) or excessive probe concentrations increase their promiscuity, leading to the off-target labeling of abundant lysate proteins[3]. To restrict reactivity, you must maintain the reaction pH strictly between 7.2 and 7.4. This leverages the unique chemoselectivity of the SuFEx reaction toward activated, solvent-exposed tyrosines while suppressing lysine cross-reactivity[4].

Section 2: Reaction Pathways & Diagnostic Logic

To effectively troubleshoot, you must first isolate whether your background is driven by covalent off-target labeling or non-covalent probe aggregation.

ReactionPathway Probe Quinoline-5-Sulfonyl Fluoride (PET Quenched) SuFEx SuFEx Click Reaction (S(VI)-F Exchange) Probe->SuFEx Specific Binding Hydrolysis Hydrolyzed Probe (Sulfonic Acid) Probe->Hydrolysis Aqueous Buffer (pH > 8) Aggregation Hydrophobic Aggregation (False Positive Signal) Probe->Aggregation High Concentration Target Target Protein (Tyr/Lys Residues) Target->SuFEx Conjugate Covalent Conjugate (Fluorescent Turn-On) SuFEx->Conjugate Covalent Linkage Hydrolysis->Aggregation Non-specific Binding

Figure 1: Pathways of Quinoline-5-Sulfonyl Fluoride causing specific signal vs. background.

LogicTree Start High Background Fluorescence Detected Test1 Run SDS-PAGE / In-Gel Fluorescence Start->Test1 Smear Multiple Fluorescent Bands (Off-Target Labeling) Test1->Smear Covalent Bottom Fluorescence at Gel Front (Unreacted/Hydrolyzed Probe) Test1->Bottom Non-Covalent Fix1 Lower Probe Conc. & Optimize pH to 7.2 Smear->Fix1 Fix2 Increase Wash Stringency (Add 0.1% SDS/Triton) Bottom->Fix2

Figure 2: Diagnostic logic tree for isolating and resolving sources of background fluorescence.

Section 3: Quantitative Optimization Guidelines

Use the following empirically validated parameters to optimize your SuFEx bioconjugation and maximize your Signal-to-Background Ratio (SBR).

ParameterMechanism of BackgroundOptimal RangeImpact on SBR
Buffer pH High pH accelerates S-F hydrolysis and increases off-target lysine nucleophilicity.pH 7.2 – 7.4 (HEPES or PBS)High
Probe Stoichiometry Excess probe promotes hydrophobic aggregation and non-specific pocket intercalation.5:1 to 10:1 (Probe:Protein)High
Co-solvents (DMSO) High DMSO denatures proteins, exposing hidden nucleophiles; low DMSO causes probe precipitation.1% – 5% v/vModerate
Quenching Agents Unreacted probe continues to react with off-target proteins over time during downstream analysis.10 mM Hydroxylamine (post-reaction)High
Wash Detergents Hydrolyzed sulfonic acid derivatives stick to protein surfaces via hydrophobic interactions.0.05% Tween-20 or 0.1% Triton X-100Moderate

Section 4: Validated Experimental Protocol: Low-Background SuFEx Bioconjugation

This workflow is designed as a self-validating system. By incorporating an active chemical quenching step and a downstream electrophoretic validation, you can definitively separate true covalent target engagement from non-specific fluorescent artifacts.

Step 1: Reagent Preparation Reconstitute the Q-5-SF probe in anhydrous DMSO to a stock concentration of 10 mM. Causality: Water moisture in the stock solution initiates premature hydrolysis of the S(VI)-F bond, converting the probe into a permanently fluorescent, non-reactive sulfonic acid[2]. Store in single-use aliquots at -20°C over desiccant.

Step 2: Reaction Assembly Dilute the target protein to 1–10 µM in labeling buffer (50 mM HEPES, 150 mM NaCl, pH 7.4). Causality: Maintaining the pH strictly below 7.5 suppresses the deprotonation of off-target lysine ε-amines, restricting SuFEx reactivity primarily to activated tyrosines[4]. Avoid nucleophilic buffers (e.g., Tris) if non-specific labeling is observed.

Step 3: Conjugation Add the Q-5-SF probe to achieve a final molar ratio of 5:1 (Probe:Protein). Vortex immediately to prevent localized probe precipitation. Incubate at 37°C for 60 minutes in the dark. Causality: Limiting the stoichiometry prevents the hydrophobic quinoline core from forming fluorescent aggregates or intercalating into non-specific lipid/protein domains[1].

Step 4: Active Quenching (Critical Step) Add 10 mM Hydroxylamine ( NH2​OH ) to the reaction mixture and incubate for 15 minutes at room temperature. Causality: Hydroxylamine rapidly consumes unreacted sulfonyl fluoride warheads. This prevents the probe from reacting with off-target proteins during subsequent handling or cell-lysate application[3].

Step 5: Stringent Purification Purify the conjugate using a size-exclusion spin column (e.g., Zeba) pre-equilibrated with buffer containing 0.05% Tween-20. Causality: While size exclusion removes the free probe, the addition of a mild non-ionic detergent disrupts non-covalent hydrophobic interactions, ensuring that any hydrolyzed, highly fluorescent quinoline-5-sulfonic acid is washed away rather than sticking to the target protein's surface.

Step 6: Validation via In-Gel Fluorescence Run the purified conjugate on an SDS-PAGE gel and image using a fluorescence scanner ( λex​ ~340 nm, λem​ ~500 nm). Causality: SDS denatures the protein, destroying any remaining non-covalent interactions. A single fluorescent band at the target's molecular weight confirms specific covalent SuFEx conjugation, validating the absence of background-contributing artifacts.

References

1.[1] Title: A Fluorogenic Aryl Fluorosulfate for Intraorganellar Transthyretin Imaging in Living Cells and in Caenorhabditis elegans Source: nih.gov URL:

2.[2] Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - PMC Source: nih.gov URL:

3.[3] Title: Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry | Journal of the American Chemical Society Source: acs.org URL:

4.[4] Title: Chemoselective Tyrosine Bioconjugation through Sulfate Click Reaction - Institute for Basic Science Source: ibs.re.kr URL:

Sources

Reference Data & Comparative Studies

Validation

Comparing quinoline-5-sulfonyl fluoride to PMSF and AEBSF for serine protease inhibition

Beyond PMSF: A Comparative Guide to Quinoline-5-Sulfonyl Fluoride, AEBSF, and PMSF for Serine Protease Inhibition As a Senior Application Scientist, I frequently encounter a recurring critical challenge in protein bioche...

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Author: BenchChem Technical Support Team. Date: April 2026

Beyond PMSF: A Comparative Guide to Quinoline-5-Sulfonyl Fluoride, AEBSF, and PMSF for Serine Protease Inhibition

As a Senior Application Scientist, I frequently encounter a recurring critical challenge in protein biochemistry and chemical proteomics: preserving the structural integrity of target proteins while accurately profiling their cellular interactions. Serine proteases, a ubiquitous class of proteolytic enzymes, are the primary culprits in sample degradation. While Phenylmethylsulfonyl fluoride (PMSF) has served as the legacy standard for decades, the evolution of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has introduced highly stable, structurally diverse alternatives [1].

This guide provides an objective, data-driven comparison of three distinct sulfonyl fluoride inhibitors: the classical PMSF, the robust and water-soluble AEBSF, and the next-generation SuFEx probe, Quinoline-5-sulfonyl fluoride (QSF).

Mechanistic Foundations: The Causality of Sulfonyl Fluoride Inhibition

To select the right inhibitor, one must understand the underlying chemical causality. Sulfonyl fluorides act as potent electrophiles. However, unlike highly reactive acyl chlorides, the S-F bond in sulfonyl fluorides is uniquely stable under physiological conditions. It remains largely inert until it encounters a specific microenvironment—such as the nucleophilic hydroxyl group of an active-site serine residue [2].

Upon binding, the serine hydroxyl attacks the sulfur atom, displacing the fluoride ion and forming an irreversible, covalent sulfonyl-enzyme conjugate. This targeted inactivation prevents the protease from cleaving its natural substrates.

MOA Serine Active Site Serine (Nucleophile: -OH) Complex Tetrahedral Transition State Serine->Complex Nucleophilic Attack Inhibitor Sulfonyl Fluoride (Electrophile: R-SO2F) Inhibitor->Complex Product Covalent Sulfonyl-Enzyme Conjugate (Inactive) Complex->Product Elimination Byproduct Hydrogen Fluoride (HF) Complex->Byproduct

Mechanism of irreversible serine protease inhibition via sulfonyl fluoride covalent modification.

Comparative Analysis: PMSF vs. AEBSF vs. Quinoline-5-Sulfonyl Fluoride

PMSF (Phenylmethylsulfonyl Fluoride): The Legacy Standard

PMSF is a broad-spectrum inhibitor of serine proteases (e.g., trypsin, chymotrypsin). While highly effective and inexpensive, its utility is severely bottlenecked by its physicochemical properties. PMSF is highly toxic and virtually insoluble in water, requiring dissolution in organic solvents like ethanol or isopropanol. More critically, it suffers from rapid aqueous hydrolysis, possessing a half-life of approximately 30 to 110 minutes at pH 7.5 [3]. This causality dictates that PMSF must be added fresh immediately prior to cell lysis, making it unsuitable for long-term experiments.

AEBSF (Pefabloc SC): The Robust Workhorse

AEBSF (4-(2-aminoethyl)benzenesulfonyl fluoride) was engineered to overcome the limitations of PMSF [4]. The addition of the aminoethyl group renders AEBSF highly water-soluble and significantly more stable in aqueous buffers, boasting a half-life of several hours at neutral pH. Furthermore, AEBSF exhibits lower toxicity than PMSF, making it the preferred choice for routine protein extraction, extended purification protocols, and cell culture applications [5].

Quinoline-5-Sulfonyl Fluoride (QSF): The Next-Generation SuFEx Probe

While PMSF and AEBSF are designed for bulk protease inhibition, QSF represents a paradigm shift toward precision chemical proteomics. Utilizing SuFEx chemistry, QSF features a rigid, aromatic quinoline ring that offers distinct steric and electronic properties compared to simple phenyl rings [6]. This structural divergence allows QSF to permeate live cells without premature hydrolysis, navigate complex cellular milieus, and bind to novel protein targets that are inaccessible to traditional synthetic designs. It is primarily utilized as an electrophilic warhead in phenotypic screening and target discovery workflows.

Quantitative Data Summary

PropertyPMSFAEBSFQuinoline-5-Sulfonyl Fluoride (QSF)
Molecular Weight 174.19 g/mol 239.69 g/mol ~211.21 g/mol
Solubility Organic solvents (Ethanol, Isopropanol)Water-soluble (up to 200 mg/mL)Organic solvents (DMSO for stock)
Aqueous Half-Life (pH 7.5) ~30 - 110 minutes> 5 hoursHighly stable (SuFEx properties)
Toxicity Profile High (Hazardous, severe neurotoxin)Low (Safer alternative)Moderate (Standard chemical handling)
Primary Application Short-term, budget-friendly cell lysisLong-term protein extraction & purificationChemical proteomics & target discovery
Mechanism Irreversible covalent modificationIrreversible covalent modificationIrreversible covalent modification (SuFEx)

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. The choice of inhibitor directly influences the workflow architecture.

Workflow Start Experimental Goal: Serine Protease Inhibition Routine Routine Protein Extraction (Cell Lysis & Purification) Start->Routine Proteomics Live-Cell Profiling & Target Discovery Start->Proteomics PMSF PMSF (Fast, Cheap, Unstable) Routine->PMSF Budget / Short-term AEBSF AEBSF (Water-Soluble, Stable) Routine->AEBSF Safety / Long-term QSF Quinoline-5-Sulfonyl Fluoride (SuFEx Probe, Highly Stable) Proteomics->QSF Structural Diversity Lysis Add to Lysis Buffer (Extract Proteins) PMSF->Lysis AEBSF->Lysis Click In-situ Incubation & Click-Chemistry Pull-down QSF->Click

Decision matrix for selecting sulfonyl fluoride inhibitors based on experimental goals.

Protocol A: Routine Cell Lysis with AEBSF (Optimized for Stability)

Causality: AEBSF is selected over PMSF here because its aqueous stability ensures continuous protection during lengthy, multi-step extraction procedures. Its primary amine allows direct aqueous solvation, eliminating the need for denaturing organic solvents.

  • Preparation: Dissolve AEBSF in ddH₂O to create a 100 mM stock solution.

  • Buffer Integration: Add AEBSF to your standard RIPA or NP-40 lysis buffer to a final working concentration of 1 mM immediately before use.

  • Lysis: Resuspend the cell pellet in the supplemented buffer and incubate on ice for 30 minutes, vortexing every 10 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Self-Validation Step: Perform a Bradford assay to quantify yield, followed by running an SDS-PAGE gel stained with Coomassie Blue. The presence of distinct, sharp high-molecular-weight bands (without a heavy smear at the bottom of the gel) validates the absence of proteolytic degradation and confirms the inhibitor's efficacy.

Protocol B: Live-Cell Chemical Proteomics with QSF

Causality: QSF is utilized because its physiological SuFEx stability allows for extended live-cell incubation without premature hydrolysis. This enables the probe to permeate the cell membrane and capture transient protein interactions in their native state.

  • Probe Incubation: Treat live cultured cells (e.g., HEK293T) with 10-50 µM of QSF (or its alkyne-tagged derivative) in complete media for 4 hours at 37°C.

  • Cell Lysis & Click Chemistry: Wash cells with cold PBS, lyse using a mild detergent buffer, and perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide reporter to the covalently bound QSF-protein complexes.

  • Enrichment: Isolate the labeled proteins using streptavidin-agarose beads. Wash stringently to remove non-covalently bound background proteins.

  • Self-Validation & Analysis: Perform on-bead trypsin digestion and analyze via LC-MS/MS. Validation: Compare the resulting MS spectra against a vehicle-treated (DMSO) control. A successful experiment is validated by the statistically significant enrichment of specific serine hydrolases or novel targets in the QSF-treated sample compared to the control, proving targeted covalent modification.

References

  • Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Publishing. Available at:[Link]

  • AEBSF - Wikipedia. Wikimedia Foundation. Available at: [Link]

  • The Serine Protease Inhibitor, 4-(2-aminoethyl) Benzene Sulfonyl Fluoride Hydrochloride, Reduces Allergic Inflammation in a House Dust Mite Allergic Rhinitis Mouse Model. NIH PMC. Available at:[Link]

  • A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products. White Rose eTheses Online. Available at:[Link]

Comparative

Comparative Guide: Stability of Quinoline Sulfonyl Fluorides vs. Sulfonyl Chlorides in Aqueous Media

Executive Summary In the realm of medicinal chemistry and chemical biology, the installation of sulfonamide or sulfonate linkages is a critical structural modification. Historically, sulfonyl chlorides have been the defa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of medicinal chemistry and chemical biology, the installation of sulfonamide or sulfonate linkages is a critical structural modification. Historically, sulfonyl chlorides have been the default electrophiles for these transformations. However, when applied to heteroaromatic systems—specifically quinoline scaffolds—sulfonyl chlorides exhibit severe limitations regarding shelf-life and aqueous stability[1].

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has catalyzed a paradigm shift toward sulfonyl fluorides . By replacing the chlorine atom with fluorine, researchers can achieve a "golden bond" that is highly resistant to aqueous hydrolysis yet remains selectively reactive toward target nucleophiles under specific conditions[2]. This guide objectively compares the aqueous stability of quinoline sulfonyl fluorides against their chloride counterparts, detailing the mechanistic causality behind their behavior and providing validated experimental protocols for their synthesis and evaluation.

Mechanistic Causality: Why are Quinoline Sulfonyl Fluorides Superior in Water?

The stark contrast in aqueous stability between quinoline sulfonyl chlorides and fluorides is not merely a kinetic artifact; it is rooted in fundamental thermodynamic and electrostatic principles.

Bond Dissociation Energy and Cleavage Pathways

The homolytic bond dissociation energy of the S–F bond is approximately 90.5 kcal/mol , nearly double that of the S–Cl bond (~46 kcal/mol )[2]. Because of the extreme electronegativity of fluorine, the S–F bond is highly polarized, ensuring that any cleavage is strictly heterolytic. This prevents unwanted homolytic degradation in oxidative or reductive biological environments (such as those rich in glutathione)[2]. In contrast, quinoline sulfonyl chlorides are prone to both homolytic cleavage and rapid heterolytic attack by trace water, often leading to formal SO₂ extrusion or complete decomposition[1].

The Fluoride-Proton Interaction in Aqueous Media

When a sulfonyl chloride is introduced to water, the highly electrophilic S(VI) center is rapidly attacked by H₂O, ejecting a chloride ion and leaving a dead-end sulfonic acid[3].

Conversely, the S–F bond exhibits a unique "latent reactivity." In water, the fluoride ion is stabilized by a strong hydrogen-bonding network. If F⁻ acts as a leaving group, it captures a proton to form a symmetric[F–H–F]⁻ 4-electron-3-center bond[2]. This thermodynamic sink creates an immense activation barrier for neutral water to attack the S(VI) center. Therefore, quinoline sulfonyl fluorides remain completely inert in aqueous buffers (pH 1–10) until a specific SuFEx trigger (e.g., a strong nucleophile, Lewis base, or bifluoride catalyst) initiates the exchange[4].

G SubC Quinoline Sulfonyl Chloride (R-SO2Cl) Water H2O (Aqueous Buffer) SubC->Water Rapid Attack SubF Quinoline Sulfonyl Fluoride (R-SO2F) SubF->Water Inert (High Barrier) Nuc Target Nucleophile (e.g., Amine) SubF->Nuc SuFEx Activation HydC Quinoline Sulfonic Acid (Hydrolysis - Dead End) Water->HydC ProdF Quinoline Sulfonamide (SuFEx Product) Nuc->ProdF

Reaction pathways of quinoline sulfonyl halides in aqueous media with nucleophiles.

Quantitative Stability and Reactivity Metrics

The following table summarizes the physicochemical and operational differences between the two functional groups when attached to a quinoline core.

PropertyQuinoline Sulfonyl ChlorideQuinoline Sulfonyl Fluoride
S–X Bond Dissociation Energy ~46 kcal/mol[2]~90.5 kcal/mol[2]
Aqueous Half-Life (pH 7.4, 25°C) Minutes to < 1 hour[3]> 24 hours (often weeks)[4]
Dominant Cleavage Mechanism Homolytic / Facile HeterolyticStrictly Heterolytic[2]
Shelf Stability (Room Temp) Poor (requires inert atmosphere)[1]Excellent (stable in air/moisture)[3]
Chemoselectivity in Water Low (competing hydrolysis)High (exclusive reaction at sulfur)[5]

Experimental Workflows & Self-Validating Protocols

To leverage the stability of quinoline sulfonyl fluorides, one must synthesize them efficiently. Because isolated heteroaromatic sulfonyl chlorides degrade rapidly, the industry standard is to generate the chloride in situ and immediately trap it with a fluoride source.

Protocol A: In Situ Synthesis of Quinoline Sulfonyl Fluoride

This protocol is adapted from the foundational methodology by6[6], which utilizes oxidative chlorination followed by rapid phase-transfer fluorination.

Materials: Quinoline-8-thiol, Sodium hypochlorite (NaOCl, aqueous bleach), Potassium bifluoride (KHF₂), Tetrabutylammonium bromide (TBAB), Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of quinoline-8-thiol in a biphasic mixture of DCM and water (1:1 v/v). Add 0.1 equivalents of TBAB as a phase-transfer catalyst.

  • Cooling: Submerge the reaction flask in an ice-salt bath to bring the internal temperature to between -10 °C and -5 °C. Causality: Low temperatures suppress the premature hydrolysis of the transient sulfonyl chloride.

  • Oxidative Chlorination: Dropwise, add 3.3 equivalents of aqueous NaOCl. The thiol is rapidly oxidized to quinoline-8-sulfonyl chloride in situ.

  • Fluoride Exchange: Immediately upon complete addition of NaOCl, add an excess (3.0 equivalents) of aqueous KHF₂ to the vigorously stirring mixture.

  • Isolation: Allow the reaction to stir for 30 minutes while warming to room temperature. Separate the organic DCM layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting quinoline-8-sulfonyl fluoride is highly stable and can be stored on the benchtop without degradation.

Workflow Step1 1. Quinoline Thiol Precursor Step2 2. Oxidative Chlorination (NaOCl, -10°C to -5°C) Step1->Step2 Step3 3. Quinoline Sulfonyl Chloride (Unstable Intermediate) Step2->Step3 Step4 4. Fluoride Exchange (KHF2 / Phase Transfer Catalyst) Step3->Step4 In Situ Conversion Step5 5. Quinoline Sulfonyl Fluoride (Stable, Isolable Product) Step4->Step5

Step-by-step synthesis workflow for quinoline sulfonyl fluorides via in situ chlorination.

Protocol B: Comparative Aqueous Hydrolysis Assay

To validate the stability claims, researchers must employ a self-validating analytical system. This protocol uses ¹H/¹⁹F NMR to track the real-time degradation of the compounds in an aqueous buffer.

Step-by-Step Methodology:

  • Stock Preparation: Prepare 10 mM stock solutions of both quinoline-8-sulfonyl chloride and quinoline-8-sulfonyl fluoride in anhydrous DMSO.

  • Buffer Matrix: Prepare a 0.1 M Phosphate-Buffered Saline (PBS) solution at pH 7.4, spiked with 10% D₂O to provide an NMR lock signal.

  • Initiation: Inject 50 µL of the DMSO stock into 450 µL of the PBS/D₂O buffer directly inside an NMR tube (final concentration = 1 mM).

  • Data Acquisition:

    • For the Chloride: Acquire ¹H NMR spectra every 5 minutes for 1 hour. Track the disappearance of the aromatic proton signals of the parent compound and the emergence of the upfield-shifted signals corresponding to quinoline-8-sulfonic acid.

    • For the Fluoride: Acquire ¹H and ¹⁹F NMR spectra at 0, 1, 4, 12, and 24 hours. The ¹⁹F signal (typically around +50 to +60 ppm) will remain completely static, confirming absolute resistance to hydrolysis[3].

  • Quantification: Plot the integration of the parent compound peaks versus time to calculate the pseudo-first-order half-life (t₁/₂). The chloride will show a rapid exponential decay, while the fluoride will yield a flat line.

Sources

Validation

In vitro validation assays for quinoline-5-sulfonyl fluoride target engagement

In Vitro Validation Assays for Quinoline-5-Sulfonyl Fluoride Target Engagement: A Comparative Guide Executive Summary & Scientific Context The standard paradigm for covalent inhibitor discovery has historically relied on...

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Author: BenchChem Technical Support Team. Date: April 2026

In Vitro Validation Assays for Quinoline-5-Sulfonyl Fluoride Target Engagement: A Comparative Guide

Executive Summary & Scientific Context

The standard paradigm for covalent inhibitor discovery has historically relied on α,β-unsaturated carbonyls (acrylamides) targeting nucleophilic cysteine thiols. However, because cysteine is relatively rare in protein binding sites, this approach leaves a vast portion of the proteome "undruggable."

Enter Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Aromatic sulfonyl fluorides—specifically quinoline-5-sulfonyl fluoride (Q5SF) derivatives—have emerged as privileged electrophilic warheads[1]. Unlike highly reactive, non-specific electrophiles, Q5SF probes are remarkably stable in aqueous environments. They act as "context-dependent" warheads: they remain inert until they bind to a specific protein pocket where proximal basic residues (e.g., histidine or arginine) lower the pKa of adjacent tyrosine, lysine, serine, or threonine residues, facilitating deprotonation and triggering an irreversible SuFEx reaction [2].

This guide objectively compares Q5SF with alternative covalent warheads and provides rigorously validated, step-by-step in vitro protocols for confirming target engagement.

Comparative Performance: Q5SF vs. Alternative Electrophiles

To select the appropriate probe for target engagement, researchers must balance aqueous stability with proteome selectivity. Table 1 summarizes the quantitative and qualitative performance metrics of Q5SF against other common covalent warheads.

Table 1: Performance Comparison of Covalent Warheads

Electrophile ClassRepresentative WarheadPrimary Target ResiduesAqueous Stability (t½)Proteome SelectivityPrimary Application Niche
Aromatic Sulfonyl Fluoride Quinoline-5-sulfonyl fluoride Tyr, Lys, Ser, His High (>24h) High (Context-driven) SuFEx probes, non-cysteine covalent targeting
Acrylamide Ibrutinib warheadCysHigh (>24h)HighKinase ATP-site cysteine targeting
Aliphatic Sulfonyl Fluoride PMSF, AM-374SerLow (<1h at pH 7.4)Low (Broad)Broad-spectrum serine hydrolase inhibition
Fluorosulfate EM12-FSTyr, LysVery High (Days)Very HighHighly stable targeted covalent inhibitors
Chloroacetamide PROTAC electrophilesCys, LysModerate (2-8h)ModerateBroad cysteine profiling, irreversible glues

Data synthesized from comparative chemoproteomic profiling studies [1][3].

In Vitro Validation Assays: Causality and Protocols

To prove that a Q5SF probe selectively engages its target, the experimental design must be a self-validating system . We achieve this through two orthogonal approaches: Intact Mass Spectrometry (to prove direct, stoichiometric covalent modification) and Competitive Activity-Based Protein Profiling (to prove target occupancy in a native biological matrix).

Assay 1: Intact Protein Mass Spectrometry (Direct Adduct Confirmation)

The Causality (Why we do this): Traditional bottom-up LC-MS/MS (peptide mapping) requires harsh sample preparation (DTT reduction, acidic quenching, trypsinization) that can sometimes cleave labile modifications, leading to false negatives. Intact Mass Spectrometry bypasses digestion, providing a macroscopic, self-validating readout. It confirms the exact 1:1 stoichiometry of the protein-probe adduct and rules out non-specific multi-labeling [4].

Step-by-Step Protocol:

  • Protein Preparation: Purify the target protein to >95% homogeneity. Buffer exchange the protein into a volatile buffer (e.g., 20 mM ammonium acetate, pH 7.4) at a concentration of 2–5 µM to prevent ionization suppression during MS.

  • Probe Incubation: Incubate the protein with the Q5SF probe at varying molar excesses (1:1, 1:5, and 1:10) at 37°C. Include a DMSO vehicle control. Mechanistic Note: The SuFEx reaction results in the loss of Hydrogen Fluoride (HF). You should expect a mass shift of [Probe Mass] - 20.01 Da.

  • Reaction Quenching: After 1 to 4 hours, quench the reaction by adding 0.1% formic acid to lower the pH and protonate the nucleophilic residues, halting further SuFEx exchange.

  • Desalting: Desalt the sample using a C4 ZipTip to remove excess unreacted probe and buffer salts.

  • LC-MS Analysis: Inject the sample onto a C4 reverse-phase column coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Deconvolution: Process the raw charge-state envelope using deconvolution software (e.g., BioPharma Finder) to calculate the intact monoisotopic mass.

Assay 2: Competitive Activity-Based Protein Profiling (ABPP)

The Causality (Why we do this): Purified recombinant assays strip away the cellular context. A Q5SF probe's reactivity is heavily dependent on local pH, protein scaffolding, and the presence of endogenous competitors (like ATP or natural substrates). Competitive ABPP in live cells or lysates acts as a self-validating biological system: if a reversible inhibitor successfully engages the target, it physically blocks the alkyne-tagged Q5SF probe from binding. This results in a quantifiable loss of fluorescent or MS signal, proving specific binding-site occupancy in a native environment [3].

Step-by-Step Protocol:

  • Proteome Preparation: Culture target cells to 80% confluency (for live-cell assays) or prepare native lysates in PBS (1–2 mg/mL protein concentration). Do not use denaturing detergents like SDS, as the Q5SF probe requires the folded 3D pocket to react.

  • Competitive Pre-incubation: Treat the proteome with the reversible competitor drug in a dose-response format (e.g., 0.01 µM to 100 µM) for 1–2 hours at 37°C.

  • Q5SF Probe Labeling: Add the alkyne-tagged Q5SF probe (typically 5–10 µM) to the samples and incubate for 1 hour.

  • CuAAC Click Chemistry: If using live cells, lyse them post-incubation. To the lysates, add the Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) reagents: 1 mM CuSO4, 100 µM THPTA ligand, 1 mM sodium ascorbate, and 50 µM of an Azide-Reporter tag (Azide-Rhodamine for gel-based assays, or Azide-Biotin for MS). React for 1 hour at room temperature.

  • Readout & Quantification:

    • Gel-Based: Separate proteins via SDS-PAGE and scan for in-gel fluorescence. Target engagement is confirmed by the dose-dependent depletion of the fluorescent band.

    • MS-Based: Enrich biotinylated proteins using streptavidin beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS to assess proteome-wide selectivity.

Experimental Workflow Visualization

The following diagram maps the logical flow of the Competitive ABPP assay, illustrating how native proteomes are processed to yield quantitative target engagement data.

G cluster_0 Downstream Validation A Native Proteome (Live Cells/Lysate) B Pre-incubate with Competitor Drug A->B Dose Response C Label with Q5SF Probe B->C Time = 1h D CuAAC Click Chemistry C->D Add Azide-Tag E In-Gel Fluorescence (Target Occupancy) D->E Rhodamine F LC-MS/MS (Off-target Profiling) D->F Biotin

Caption: Workflow for competitive ABPP to quantify Q5SF probe target engagement.

References

  • Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 2019. URL:[Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science (Royal Society of Chemistry), 2015. URL:[Link]

  • Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 2015. URL:[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Quinoline-5-sulfonyl fluoride

An advanced, self-validating safety and operational guide for handling Quinoline-5-sulfonyl fluoride , designed for researchers and drug development professionals utilizing electrophilic warheads in chemical biology. Exe...

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Author: BenchChem Technical Support Team. Date: April 2026

An advanced, self-validating safety and operational guide for handling Quinoline-5-sulfonyl fluoride , designed for researchers and drug development professionals utilizing electrophilic warheads in chemical biology.

Executive Summary & Chemical Context

Quinoline-5-sulfonyl fluoride is a highly reactive electrophilic warhead widely utilized in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry and chemical proteomics to covalently profile protein targets[1],[2]. While sulfonyl fluorides are celebrated for their relative stability toward hydrolysis compared to their sulfonyl chloride counterparts[3], they are not entirely inert. They are inherently corrosive, causing severe skin burns and eye damage (H314). Furthermore, under basic conditions or upon prolonged exposure to moisture, they can undergo hydrolysis to yield sulfonic acids and highly toxic hydrogen fluoride (HF)[4].

Mechanistic Hazard Profile

To handle this compound safely, scientists must understand the causality of its toxicity. The primary acute hazard of Quinoline-5-sulfonyl fluoride is its potential to release HF upon hydrolysis. Unlike standard mineral acids, HF toxicity is twofold:

  • Corrosive Tissue Damage: The hydrogen ion causes immediate surface burns.

  • Systemic Toxicity: The lipophilic fluoride ion (F⁻) penetrates deep into tissues, binding to intracellular calcium and magnesium, leading to liquefactive necrosis and potentially fatal systemic hypocalcemia[5].

ToxicityPathway QSF Quinoline-5-sulfonyl fluoride (Moisture/Base Exposure) Hydrolysis Hydrolysis Reaction QSF->Hydrolysis HF Hydrogen Fluoride (HF) Release Hydrolysis->HF Sulfonic Quinoline-5-sulfonic acid Hydrolysis->Sulfonic Tissue Tissue Penetration & Ca2+ Depletion HF->Tissue Dermal/Inhalation Treatment Calcium Gluconate Gel (Precipitates CaF2) Tissue->Treatment Immediate First Aid

Figure 1: Mechanistic pathway of sulfonyl fluoride hydrolysis and targeted first aid intervention.

Required Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling potential HF-generating compounds. The following upgraded PPE matrix is mandatory.

Table 1: PPE Specifications & Causality

PPE CategoryRecommended MaterialMin. ThicknessEst. Breakthrough (HF)Scientific Justification
Gloves Neoprene or Butyl Rubber0.4 mm> 480 minsStandard nitrile (<0.1mm) degrades rapidly upon contact with fluorinated acids.
Eye Protection Polycarbonate Face Shield2.0 mmN/A (Impact)Prevents ocular exposure to corrosive aerosols; worn over splash goggles.
Body Protection Polyethylene-coated ApronN/A> 240 minsProtects the torso from accidental spills that easily penetrate cotton lab coats.
Respirator Fume Hood (Min 100 LFM)N/AN/APrevents inhalation of volatile HF gas generated during accidental hydrolysis.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system to ensure trust and safety. Do not proceed to the next step unless the validation check is successful.

Workflow Start Pre-Operation Check Hood Fume Hood (Min 100 LFM) Start->Hood PPE Don Specialized PPE (Neoprene, Face Shield) Start->PPE Handling Handle Reagent (Quinoline-5-sulfonyl fluoride) Hood->Handling PPE->Handling Quench Controlled Quench (Mild Base + Ca2+) Handling->Quench Post-Reaction Waste HDPE Waste Container Quench->Waste Segregate

Figure 2: Standard operating workflow and validation checkpoints for handling sulfonyl fluorides.

Step-by-Step Handling Methodology:

  • Pre-Operation Validation: Verify that a fresh, unexpired tube of 2.5% Calcium Gluconate gel is present on the benchtop. Validation: Squeeze a micro-amount to ensure the gel has not separated or solidified.

  • Atmospheric Control: Purge the reaction vessel with an inert gas (Argon or N₂). Causality: Quinoline-5-sulfonyl fluoride reacts with atmospheric moisture over time, degrading the reagent and slowly evolving HF[4].

  • Weighing & Transfer: Weigh the solid compound exclusively inside a certified fume hood using an anti-static weigh boat. Validation: Ensure the fume hood monitor reads ≥100 Linear Feet per Minute (LFM).

  • Reaction Execution: Dissolve the compound in an anhydrous, non-nucleophilic solvent (e.g., anhydrous DCM or DMF) before adding to the biological or synthetic assay.

  • Post-Reaction Quenching: Quench residual unreacted sulfonyl fluoride by adding a 1:1 mixture of saturated NaHCO₃ and 1M CaCl₂. Causality: The bicarbonate neutralizes the acidic protons, while the Ca²⁺ ions immediately precipitate any liberated fluoride as insoluble, harmless Calcium Fluoride (CaF₂). Validation: Use pH paper to confirm the aqueous layer is between pH 7.0 and 8.0 before disposal.

Emergency Response & Spill Mitigation

In the event of a spill or exposure, immediate, targeted action is required.

Table 2: Spill Neutralization Matrix

Spill VolumeRequired Inert AbsorbentNeutralizing AgentValidation Metric
< 50 mg 5 g Diatomaceous Earth10 mL Sat. NaHCO₃ + 1g CaCO₃Effervescence ceases; pH 7.0 - 8.0
50 - 500 mg 50 g Diatomaceous Earth100 mL Sat. NaHCO₃ + 10g CaCO₃Effervescence ceases; pH 7.0 - 8.0

Dermal Exposure Protocol:

  • Immediate Dilution: Flush the affected area with copious amounts of water for exactly 5 minutes. Do not exceed 5 minutes, as prolonged washing delays the critical next step.

  • Calcium Intervention: Liberally massage 2.5% Calcium Gluconate gel into the affected area. Causality: Calcium gluconate provides an exogenous source of Ca²⁺ ions, which readily react with the highly toxic fluoride ions (F⁻) to form insoluble CaF₂. This prevents the fluoride ions from penetrating deeper into tissues and causing systemic hypocalcemia[5].

  • Medical Escalation: Reapply the gel every 15 minutes and seek immediate emergency medical attention, providing the SDS for both the quinoline derivative and HF.

Waste Disposal Plan

Improper disposal of fluorinated electrophiles can lead to container rupture or toxic gas accumulation.

  • Segregation: Never mix sulfonyl fluoride waste with strong acids or glass-etching incompatible materials.

  • Containment: Store quenched waste exclusively in High-Density Polyethylene (HDPE) or Teflon (PTFE) containers. Causality: If residual HF is generated, it will react with the silicon dioxide in standard glass carboys, forming silicon tetrafluoride gas and compromising the container's structural integrity.

  • Labeling: Clearly label the waste as "Aqueous Waste containing Fluoride Salts and Quinoline Derivatives."

Sources

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